Prmt5-IN-29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20Cl3N5O5 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-[(1R)-1-(3,4-dichlorophenyl)-1-hydroxyethyl]-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C18H19Cl2N5O5.ClH/c1-18(28,8-3-4-9(19)10(20)5-8)14-12(26)13(27)17(30-14)25-7-23-11-15(24-29-2)21-6-22-16(11)25;/h3-7,12-14,17,26-28H,1-2H3,(H,21,22,24);1H/t12-,13+,14-,17+,18+;/m0./s1 |
InChI Key |
QMVIGLXONQUBTJ-LBQFNWRTSA-N |
Isomeric SMILES |
C[C@]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NOC)O)O)(C4=CC(=C(C=C4)Cl)Cl)O.Cl |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NOC)O)O)(C4=CC(=C(C=C4)Cl)Cl)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of PRMT5 Inhibitors
Disclaimer: Detailed discovery and synthesis information for the specific compound "Prmt5-IN-29" is not extensively available in peer-reviewed scientific literature. Therefore, this guide will utilize the well-characterized, clinically investigated PRMT5 inhibitor, GSK3326595 (pemrametostat) , as a primary example to provide a comprehensive technical overview that fulfills the core requirements of the request. Data for other notable inhibitors, where relevant, will be included for comparative purposes.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage response, and signal transduction.[1][2][3] PRMT5 is frequently overexpressed in a wide range of cancers, such as lymphoma, breast cancer, lung cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[1] Inhibition of PRMT5 can disrupt these essential cellular functions in cancer cells, leading to cell cycle arrest and apoptosis.[4]
Discovery of GSK3326595: A Substrate-Competitive Inhibitor
GSK3326595 (also known as pemrametostat or EPZ015938) was discovered as a potent, selective, and orally bioavailable inhibitor of PRMT5. It acts as a substrate-competitive inhibitor, meaning it vies with the protein substrate for binding to the active site of the PRMT5 enzyme. This discovery was the result of extensive research efforts to identify small molecules that could effectively and selectively block the enzymatic activity of PRMT5.
A distinct and innovative approach in the field has been the discovery of MTA-cooperative inhibitors, such as MRTX1719. This class of inhibitors targets PRMT5 in cancers with a specific genetic deletion (MTAP-deleted cancers). The discovery of MRTX1719 began with a fragment-based screening approach to identify small molecules that could bind to the PRMT5 complex in the presence of methylthioadenosine (MTA), a metabolite that accumulates in MTAP-deleted cells.
Logical Workflow for PRMT5 Inhibitor Discovery
Synthesis of PRMT5 Inhibitors
The synthesis of complex small molecule inhibitors like those targeting PRMT5 involves multi-step chemical processes. While the specific, detailed synthesis protocol for this compound is not publicly documented, a representative synthesis for a potent tetrahydroisoquinoline (THIQ) derivative (Compound 20), developed from the GSK3326595 scaffold, has been published.
General Synthesis Scheme for a Tetrahydroisoquinoline (THIQ) PRMT5 Inhibitor
A series of THIQ derivatives were designed and synthesized based on the structure of GSK3326595. The synthesis generally involves the coupling of key chemical building blocks to construct the final molecule. For instance, the synthesis of a key intermediate might involve the reaction of a tetrahydroisoquinoline moiety with an epoxide, followed by further chemical modifications to introduce the pyrimidine carboxamide core that is crucial for binding to PRMT5. A typical synthesis of a related covalent inhibitor involved the preparation of novel hemiaminals which can then react with a cysteine residue in the PRMT5 active site.
Quantitative Data and Biological Activity
The potency and selectivity of PRMT5 inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the inhibitor's potency.
| Compound | Type | Biochemical IC50 (PRMT5) | Cellular IC50 (SDMA) | Cell Viability IC50 | Reference |
| This compound | N/A | 1.5 µM | N/A | N/A | |
| GSK3326595 | Substrate-Competitive | 6.2 nM - 9.2 nM | ~25 nM (HCT116) | ~164 nM (HCT116) | |
| Compound 20 (THIQ) | Substrate-Competitive | 4.2 nM | N/A | N/A | |
| MRTX1719 | MTA-Cooperative | 12 nM (MTAP-del) | N/A | 12 nM (HCT116 MTAP-del) |
N/A: Data not publicly available. SDMA: Symmetric Dimethylarginine, a key biomarker of PRMT5 activity.
Key Experimental Protocols
Detailed and rigorous experimental protocols are essential for the evaluation and characterization of PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay (IC50 Determination)
This assay directly measures the enzymatic activity of the purified PRMT5/MEP50 complex.
-
Principle: To quantify the transfer of a radiolabeled methyl group from the S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) cofactor to a histone H4 peptide substrate. The amount of radioactivity incorporated into the peptide is inversely proportional to the inhibitory activity of the compound being tested.
-
Protocol Outline:
-
Prepare serial dilutions of the test inhibitor (e.g., GSK3326595).
-
In a reaction plate, add the recombinant human PRMT5/MEP50 enzyme complex, the histone H4 peptide substrate, and the inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction, typically by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove any unincorporated ³H-SAM.
-
Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
-
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular environment by measuring the levels of SDMA on known PRMT5 substrates.
-
Principle: Utilizes an antibody specific to the SDMA mark on proteins (e.g., SmD3) to detect changes in PRMT5 activity in cells treated with an inhibitor. A reduction in the SDMA signal indicates on-target engagement and inhibition of PRMT5.
-
Protocol Outline:
-
Seed a chosen cancer cell line (e.g., Z-138 mantle cell lymphoma) in multi-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of the PRMT5 inhibitor for a specified time (e.g., 48-72 hours).
-
Lyse the cells to extract total protein and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with a primary antibody specific for SDMA.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the SDMA signal by stripping the membrane and re-probing with an antibody for a loading control protein (e.g., GAPDH or total SmD3).
-
Quantify the band intensities to determine the cellular EC50 value.
-
Experimental Workflow Visualization
Signaling Pathway and Mechanism of Action
PRMT5 inhibition affects multiple downstream signaling pathways that are crucial for cancer cell survival and proliferation.
PRMT5 Signaling Pathway
By inhibiting the catalytic activity of PRMT5, compounds like GSK3326595 prevent the symmetric dimethylation of these key substrates. This leads to the dysregulation of gene expression, aberrant RNA splicing, and cell cycle arrest, ultimately resulting in the death of cancer cells.
References
- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Target Specificity and Selectivity of the PRMT5 Inhibitor JNJ-64619178
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. JNJ-64619178 is a potent, selective, and orally bioavailable small-molecule inhibitor of PRMT5 currently under clinical investigation for the treatment of advanced solid tumors and non-Hodgkin's lymphoma. This guide provides a comprehensive overview of the target specificity and selectivity of JNJ-64619178, detailing the quantitative data, experimental methodologies, and the signaling pathways it modulates.
JNJ-64619178 exhibits a pseudo-irreversible and time-dependent mode of action by binding to the S-adenosylmethionine (SAM) pocket and extending into the substrate-binding site of the PRMT5/MEP50 complex. This mechanism leads to a prolonged and potent inhibition of PRMT5's catalytic activity. A critical attribute for any therapeutic inhibitor is its high selectivity for the intended target to minimize off-target effects and associated toxicities. JNJ-64619178 demonstrates exceptional selectivity for PRMT5 over a broad panel of other protein arginine and lysine methyltransferases.
Data Presentation: Potency and Selectivity Profile of JNJ-64619178
The potency and selectivity of JNJ-64619178 have been rigorously evaluated using various biochemical and cellular assays. The following tables summarize the quantitative data, highlighting its high affinity for PRMT5 and minimal activity against other methyltransferases.
Table 1: Biochemical Potency of JNJ-64619178 against PRMT5
| Enzyme Complex | Assay Type | IC50 (nM) |
| PRMT5/MEP50 | RapidFire Mass Spectrometry | 0.14 |
| Data sourced from biochemical assays measuring the inhibition of S-adenosylhomocysteine (SAH) production. |
Table 2: Selectivity of JNJ-64619178 against a Panel of Human Methyltransferases
| Enzyme | Class | % Inhibition at 10 µM JNJ-64619178 |
| PRMT5/MEP50 | Arginine Methyltransferase (Type II) | >80% |
| PRMT1 | Arginine Methyltransferase (Type I) | <15% |
| PRMT3 | Arginine Methyltransferase (Type I) | <15% |
| PRMT4 (CARM1) | Arginine Methyltransferase (Type I) | <15% |
| PRMT6 | Arginine Methyltransferase (Type I) | <15% |
| PRMT7 | Arginine Methyltransferase (Type III) | <15% |
| PRMT8 | Arginine Methyltransferase (Type I) | <15% |
| PRMT9 | Arginine Methyltransferase (Type II) | <15% |
| Other Lysine & DNA Methyltransferases (29 total) | Lysine & DNA Methyltransferases | <15% |
| *This data demonstrates that JNJ-64619178 is highly selective for PRMT5, |
Insufficient Data Available for Prmt5-IN-29 to Generate Technical Guide
An in-depth review of publicly available scientific literature and databases has revealed a significant lack of specific data for the compound designated "Prmt5-IN-29." While a commercial vendor lists this compound as a potent and orally active PRMT5 inhibitor with an IC50 of 1.5 μM, there is no associated peer-reviewed research available to substantiate its specific effects on histone methylation, its mechanism of action, or the experimental conditions under which this value was determined[1].
Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] Key histone targets include H2A, H3, and H4, with modifications such as symmetric dimethylation of H4 at arginine 3 (H4R3me2s) and H3 at arginine 8 (H3R8me2s) being linked to transcriptional repression.[2][4] The inhibition of PRMT5 is a significant area of research, particularly in oncology, and numerous small molecule inhibitors have been developed and characterized extensively in scientific literature.
However, without access to primary research data for this compound, it is not possible to fulfill the core requirements of this request, which include:
-
Quantitative Data Presentation: No published studies were found that contain specific quantitative data on the effects of this compound on various histone methylation marks.
-
Detailed Experimental Protocols: The absence of literature means there are no established and validated protocols for assays performed using this compound.
-
Accurate Visualizations: Creating meaningful and accurate diagrams of signaling pathways and experimental workflows requires a basis in published, verifiable data specific to the compound .
Alternative Proposal:
Given the user's interest in the effects of PRMT5 inhibition on histone methylation, we propose to generate the requested in-depth technical guide on a well-characterized and widely published PRMT5 inhibitor, such as GSK591 or EPZ015666 . Ample data exists for these compounds, which would allow for a comprehensive guide that includes:
-
Detailed tables of IC50/EC50 values against PRMT5 and its impact on cellular histone methylation marks.
-
Step-by-step experimental methodologies for key assays like Western Blotting, Chromatin Immunoprecipitation (ChIP), and mass spectrometry as they relate to these inhibitors.
-
Graphviz diagrams illustrating the PRMT5 pathway, the inhibitor's mechanism of action, and relevant experimental workflows.
Please advise if you would like to proceed with a guide on a well-documented PRMT5 inhibitor.
References
- 1. This compound | PRMT5抑制剂 | MCE [medchemexpress.cn]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-29 Cellular Thermal Shift Assay (CETSA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to verify and quantify the engagement of a drug with its intracellular target in a native cellular environment. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis related to performing a CETSA for Prmt5-IN-29, a putative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in numerous cellular processes including gene transcription, RNA splicing, and DNA damage repair.[1][2][3] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.[4][5] Validating that a small molecule inhibitor like this compound directly binds to PRMT5 within intact cells is a crucial step in its development as a potential therapeutic agent. CETSA provides a direct readout of this target engagement by measuring the thermal stabilization of PRMT5 upon ligand binding.
While specific CETSA data for this compound is not publicly available, this guide will leverage established protocols and data from well-characterized PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, to provide a robust framework for researchers.
Core Principle of CETSA
The fundamental principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a specific temperature, and then lysed. The amount of soluble (non-denatured) target protein remaining in the cell lysate is then quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble PRMT5 in this compound-treated cells compared to vehicle-treated cells at elevated temperatures indicates target engagement.
PRMT5 Signaling and Regulatory Network
PRMT5 functions within a complex cellular signaling network. It forms a core enzymatic complex with MEP50 (Methylosome Protein 50) and interacts with various adaptor proteins to recognize its diverse substrates. These substrates are involved in critical cellular pathways, including cell cycle progression, apoptosis, and signal transduction. Understanding this network is crucial for interpreting the downstream pharmacological effects of PRMT5 inhibition.
Caption: PRMT5 forms a complex with MEP50 and utilizes SAM to methylate various substrates, influencing key cellular processes. This compound is a putative inhibitor of PRMT5's methyltransferase activity.
Experimental Protocols
This section details the methodologies for performing a CETSA to determine the target engagement of this compound with PRMT5.
CETSA Experimental Workflow
The overall workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis.
References
Prmt5-IN-29: An In-Depth Technical Guide to its Structural Biology and Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a promising target in oncology and other therapeutic areas. It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing a wide array of cellular processes including gene expression, RNA splicing, DNA damage repair, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling target for the development of small molecule inhibitors.[3][4] This technical guide provides a comprehensive overview of the structural biology of PRMT5 and its inhibitor binding pockets, with a focus on the principles guiding the discovery and development of potent and selective inhibitors. While specific structural data for "Prmt5-IN-29" is not publicly available, this guide will utilize data from well-characterized PRMT5 inhibitors to illustrate the key concepts of inhibitor interaction and mechanism of action.
PRMT5 Structural Biology
The human PRMT5 enzyme typically exists as a heterooctameric complex with Methylosome Protein 50 (MEP50), also known as WDR77. This complex is essential for the stability and full catalytic activity of PRMT5. The structure of the PRMT5-MEP50 complex has been elucidated by X-ray crystallography (PDB ID: 4GQB), revealing a tetramer of PRMT5 dimers, with each PRMT5 monomer bound to a MEP50 molecule.
Each PRMT5 monomer is comprised of three distinct domains:
-
N-terminal TIM Barrel Domain: This domain is crucial for the interaction with MEP50 and contributes to the overall stability of the complex.
-
Rossmann-fold Catalytic Domain: This is the core catalytic domain responsible for binding the S-adenosylmethionine (SAM) cofactor, the methyl donor for the methylation reaction.
-
C-terminal β-barrel Domain: This domain is involved in substrate recognition and binding.
The catalytic active site is located at the interface of the Rossmann-fold and the β-barrel domains.
PRMT5 Binding Pockets and Inhibitor Design
There are two primary binding pockets on PRMT5 that are targeted by small molecule inhibitors: the SAM-binding pocket and the substrate-binding pocket.
S-Adenosylmethionine (SAM) Competitive Inhibitors
A significant class of PRMT5 inhibitors are competitive with the SAM cofactor. These molecules are designed to occupy the SAM binding pocket, preventing the binding of the natural methyl donor and thereby inhibiting the methyltransferase activity of the enzyme.
Key Interacting Residues in the SAM Pocket: Structural studies of PRMT5 in complex with SAM or its analogs have identified key amino acid residues that are critical for cofactor binding. These interactions are primarily hydrogen bonds and hydrophobic interactions. While specific residues for this compound are unknown, analysis of other SAM-competitive inhibitors reveals common interaction points.
-
JNJ-64619178 and PF-06939999 are examples of SAM-competitive inhibitors that have entered clinical trials.
Substrate Competitive Inhibitors
Another strategy for inhibiting PRMT5 is to target the substrate-binding pocket. These inhibitors prevent the binding of the protein substrate, thus blocking the methylation event.
Key Interacting Residues in the Substrate Pocket: The substrate binding groove accommodates the arginine-containing peptide sequence of the target protein. Key residues in this pocket are responsible for recognizing and orienting the substrate for catalysis.
-
EPZ015666 (GSK3326595) is a well-characterized substrate-competitive inhibitor. It binds to the peptide binding site of PRMT5. Structural analysis of this class of inhibitors provides valuable insights into the key interactions within the substrate pocket. For instance, the arginine residue of a substrate like histone H4 binds in a tunnel-like region formed by residues including Phenylalanine 327 (F327) and Leucine 312 (L312). The active site contains conserved glutamate residues, E435 and E444, which form hydrogen bonds with the guanidino group of the substrate arginine.
MTA-Cooperative Inhibitors
A novel class of inhibitors leverages the accumulation of methylthioadenosine (MTA) in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. These inhibitors, such as MRTX1719 , exhibit enhanced binding to the PRMT5-MTA complex, leading to selective inhibition in MTAP-deleted cancers. This represents a promising synthetic lethality approach.
Quantitative Data on PRMT5 Inhibitors
The following table summarizes publicly available quantitative data for representative PRMT5 inhibitors. This data is essential for comparing the potency and cellular activity of different compounds.
| Inhibitor | Type | Target | IC50 / Ki / Kd | Cell-based Potency (e.g., GI50) | Reference |
| GSK3326595 (EPZ015938) | Substrate-competitive | PRMT5/MEP50 | IC50: <10 nM | Potent anti-proliferative activity in various cancer cell lines | |
| JNJ-64619178 | SAM-competitive | PRMT5 | Potent enzymatic inhibition | Broad anti-tumor activity in preclinical models | |
| C220 | SAM-competitive | PRMT5 | Potent and selective | Dose-dependent inhibition of proliferation in JAK2V617F-mutant cells | |
| MRTX1719 | MTA-cooperative | PRMT5/MTA complex | Potent inhibition in the presence of MTA | Selective killing of MTAP-deleted cancer cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibitors. Below are representative protocols for key in vitro assays.
PRMT5 Enzymatic Assay (AlphaLISA-based)
This high-throughput screening assay is used to determine the IC50 values of inhibitors against PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLR)
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-dimethylarginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the PRMT5/MEP50 enzyme to the wells of a 384-well plate.
-
Add the test inhibitor or DMSO (control) to the wells.
-
Initiate the reaction by adding a mixture of the biotinylated H4 peptide substrate and SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision plate reader.
-
Calculate IC50 values from the dose-response curves.
Cell Viability Assay (MTS-based)
This assay measures the effect of PRMT5 inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Z-138, Jeko-1 for hematological malignancies)
-
Complete cell culture medium
-
PRMT5 inhibitor
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT5 inhibitor or DMSO (control).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal growth inhibition (GI50) values.
Western Blotting for Symmetric Dimethylarginine (SDMA)
This assay is used to confirm the on-target activity of PRMT5 inhibitors by measuring the global levels of SDMA.
Materials:
-
Cancer cell line
-
PRMT5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the PRMT5 inhibitor at various concentrations and time points.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
Quantify band intensities to determine the reduction in SDMA levels.
Visualizations
Signaling Pathway and Inhibition Logic
The following diagram illustrates the central role of PRMT5 in cellular processes and the mechanism of its inhibition.
Caption: PRMT5 signaling and mechanisms of inhibition.
Experimental Workflow for PRMT5 Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel PRMT5 inhibitor.
Caption: Workflow for PRMT5 inhibitor characterization.
Conclusion
The structural and functional understanding of PRMT5 has paved the way for the rational design of potent and selective inhibitors. By targeting the SAM and substrate binding pockets, researchers have developed multiple classes of inhibitors with promising preclinical and clinical activity. While the specific details of this compound remain undisclosed, the principles and methodologies outlined in this guide provide a robust framework for the investigation and development of novel PRMT5-targeted therapies. Future efforts will likely focus on developing inhibitors with improved selectivity, novel mechanisms of action such as MTA-cooperativity, and combination strategies to overcome resistance and enhance therapeutic efficacy.
References
Prmt5-IN-29: Unraveling the Pharmacokinetics and Pharmacodynamics of a Novel PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in cellular processes frequently dysregulated in cancer. Prmt5-IN-29 is a novel, potent, and orally active inhibitor of PRMT5. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical data. While detailed information in the public domain remains limited, this document synthesizes the existing knowledge to support further investigation and drug development efforts. All quantitative data is presented in structured tables for clarity, and where applicable, experimental workflows and signaling pathways are visualized.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage repair, and signal transduction pathways. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Inhibition of PRMT5 can lead to cell cycle arrest, apoptosis, and suppression of tumor growth, providing a strong rationale for the development of small molecule inhibitors.
This compound: A Novel PRMT5 Inhibitor
This compound is a research compound identified as a potent inhibitor of PRMT5. It is available commercially under the catalog number HY-153422. At present, detailed information regarding its discovery and development is not widely available in peer-reviewed literature.
Pharmacodynamics
The pharmacodynamics of this compound are centered around its ability to inhibit the enzymatic activity of PRMT5.
In Vitro Potency
The primary pharmacodynamic parameter available for this compound is its in vitro half-maximal inhibitory concentration (IC50).
| Parameter | Value | Cell Line/Assay Condition |
| IC50 | 1.5 µM | Not specified in publicly available data |
Table 1: In Vitro Potency of this compound
This IC50 value indicates that this compound is a potent inhibitor of PRMT5 in a biochemical or cell-based assay. However, without further details on the specific assay conditions, a direct comparison with other PRMT5 inhibitors is challenging.
Mechanism of Action
The presumed mechanism of action of this compound is the direct inhibition of the methyltransferase activity of the PRMT5 enzyme. This inhibition would lead to a reduction in the symmetric dimethylation of its substrates.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not currently available in the public domain. The designation of the compound as "orally active" by its supplier suggests that it exhibits some level of oral bioavailability in preclinical models.
Experimental Protocols
Due to the limited public information on this compound, detailed experimental protocols for the determination of its pharmacokinetic and pharmacodynamic properties are not available. The following represents a generalized workflow for characterizing a novel PRMT5 inhibitor.
Future Directions
The initial in vitro data for this compound is promising, suggesting it is a potent inhibitor of PRMT5. However, a comprehensive understanding of its therapeutic potential requires further investigation. Key areas for future research include:
-
Determination of the Chemical Structure: The public disclosure of the chemical structure of this compound is essential for the broader scientific community to conduct independent research and to understand its structure-activity relationship.
-
Comprehensive Pharmacokinetic Profiling: Detailed in vivo ADME studies are necessary to understand the drug-like properties of this compound and to establish a dosing regimen for further preclinical and potentially clinical studies.
-
In-depth Pharmacodynamic Studies: Elucidating the downstream effects of this compound on specific PRMT5 substrates and cellular pathways will provide a more complete picture of its mechanism of action.
-
In Vivo Efficacy Studies: Evaluation of this compound in various cancer models, including patient-derived xenografts, will be crucial to assess its therapeutic potential.
Conclusion
This compound is a novel and potent inhibitor of PRMT5 with the potential for development as an anti-cancer therapeutic. While the currently available data is limited, it provides a foundation for further in-depth investigation into its pharmacokinetic and pharmacodynamic properties. The elucidation of its chemical structure and comprehensive preclinical characterization are critical next steps to unlock the full therapeutic potential of this promising compound. The information presented in this guide is intended to aid researchers in these endeavors.
Preclinical Oncology Profile of a Representative PRMT5 Inhibitor: A Technical Guide
Disclaimer: Publicly available, in-depth preclinical data for the specific compound "Prmt5-IN-29" is limited. Therefore, this guide provides a comprehensive overview of the preclinical oncology studies of a well-characterized, potent, and selective PRMT5 inhibitor, EPZ015666 (GSK3235025) , as a representative example to illustrate the therapeutic potential and preclinical evaluation of this class of inhibitors.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of PRMT5 inhibitors in oncology.
Introduction to PRMT5 as an Oncology Target
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation and overexpression of PRMT5 have been implicated in a variety of cancers, including lymphomas, breast cancer, lung cancer, and glioblastoma, often correlating with poor patient prognosis.[2] By inhibiting PRMT5, it is possible to disrupt these cancer-promoting pathways, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[3]
Quantitative Data for EPZ015666
The following tables summarize the key quantitative data from preclinical studies of EPZ015666.
Table 1: Biochemical and Cellular Activity of EPZ015666
| Assay Type | Target/Cell Line | IC50/Ki | Reference |
| Biochemical Assay | |||
| Enzymatic Inhibition (Ki) | PRMT5 | 5 nM | |
| Enzymatic Inhibition (IC50) | PRMT5 | 22 nM | |
| Cellular Activity (Anti-proliferative) | |||
| Mantle Cell Lymphoma (MCL) | Z-138 | 96 nM | |
| Mantle Cell Lymphoma (MCL) | Granta-519 | 904 nM | |
| Mantle Cell Lymphoma (MCL) | Maver-1 | 450 nM | |
| Mantle Cell Lymphoma (MCL) | Mino | Not specified | |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | Not specified | |
| Breast Cancer | HCC1954 | 0.8 µM | |
| Breast Cancer | MDA-MB-453 | 1 µM | |
| HTLV-1 Transformed T-cells | Various | Not specified | |
| Acute Myeloid Leukemia (AML) | MOLM13 | Most sensitive among tested AML lines |
Table 2: In Vivo Efficacy of EPZ015666 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Outcome | Reference |
| Mantle Cell Lymphoma (MCL) | Z-138 SCID mice | 200 mg/kg, p.o., BID | Dose-dependent antitumor activity | Not specified | |
| Mantle Cell Lymphoma (MCL) | Maver-1 SCID mice | 200 mg/kg, p.o., BID | Dose-dependent antitumor activity | Not specified | |
| HTLV-1 Transformed T-cells | SLB-1 NSG mice | 25-50 mg/kg, p.o., BID | Reduced tumor burden | Increased survival | |
| HTLV-1 Transformed T-cells | ATL-ED xenograft | Not specified | Effective | Not specified | |
| Multiple Myeloma (MM) | KMS11 xenografts | Not specified | Inhibited in vivo growth | Prolonged survival |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the anti-proliferative effects of a PRMT5 inhibitor.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 cells/well and incubated overnight to allow for cell adhesion.
-
Compound Treatment: The cells are treated with a range of concentrations of the PRMT5 inhibitor (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., acidic isopropanol with 10% SDS and 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol is used to assess the on-target activity of the PRMT5 inhibitor by measuring the levels of symmetric dimethylation on substrate proteins.
-
Cell Lysis: Cells treated with the PRMT5 inhibitor or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for SDMA-containing proteins (e.g., anti-SDMA, anti-H3R8me2s, anti-H4R3me2s) and a loading control (e.g., anti-actin or anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG mice) are used for the study.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (width² x length) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and vehicle control groups. The PRMT5 inhibitor is administered orally (p.o.) at specified doses (e.g., 25, 50, 100, or 200 mg/kg) and schedules (e.g., twice daily, BID). The vehicle control is typically 0.5% methylcellulose.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for SDMA).
-
Survival Analysis: In some studies, a primary endpoint is overall survival, which is monitored over a longer period.
Visualizations
Mechanism of Action of EPZ015666
References
- 1. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5 Inhibition and its Role in the DNA Damage Response: A Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The protein arginine methyltransferase 5 (PRMT5) has emerged as a critical regulator in the intricate network of the DNA Damage Response (DDR), making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the role of PRMT5 in the DDR, with a focus on the effects of its inhibition. While specific public data for a molecule designated "Prmt5-IN-29" is limited, this guide will utilize data from well-characterized, potent, and selective PRMT5 inhibitors, such as GSK3326595, to illustrate the core principles and mechanisms of action.
Core Concepts: PRMT5 and the DNA Damage Response
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating a multitude of cellular processes, including gene expression, mRNA splicing, and signal transduction.[2][3] Dysregulation of PRMT5 activity is frequently observed in various cancers, where it contributes to cell proliferation, survival, and the suppression of tumor-suppressing pathways.[2]
The DNA Damage Response is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. Key pathways within the DDR include homologous recombination (HR) and non-homologous end-joining (NHEJ) for the repair of double-strand breaks (DSBs), as well as pathways for repairing single-strand breaks and other forms of DNA damage.
Mechanism of Action of PRMT5 Inhibitors in the DNA Damage Response
PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex. Most of these inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), preventing the transfer of methyl groups to substrate proteins. This inhibition leads to a global reduction in SDMA levels, disrupting the downstream cellular processes regulated by PRMT5.
In the context of the DDR, inhibition of PRMT5 has been shown to:
-
Downregulate Key DDR Genes: Pharmacologic inhibition of PRMT5 significantly reduces the expression of multiple genes involved in DNA repair and replication, including BRCA1, BRCA2, RAD51, and ATM.
-
Induce DNA Damage Accumulation: Treatment with PRMT5 inhibitors leads to an increase in markers of DNA damage, such as γH2AX foci.
-
Impair Homologous Recombination (HR): PRMT5 is known to methylate RUVBL1, a component of the TIP60 histone acetyltransferase complex. This methylation is crucial for the mobilization of 53BP1 from DNA break ends, a key step in initiating HR. Inhibition of PRMT5 impairs this process, leading to defective HR-mediated repair.
-
Modulate Non-Homologous End Joining (NHEJ): PRMT5 can methylate and stabilize 53BP1, a critical factor in the NHEJ pathway. Inhibition of PRMT5 can therefore also impact the efficiency of this repair mechanism.
-
Alter mRNA Splicing of DDR Factors: PRMT5 plays a vital role in spliceosome assembly. Its inhibition can lead to alternative splicing of key DDR proteins, such as TIP60, resulting in the production of non-functional protein isoforms.
-
Sensitize Cancer Cells to Other Therapies: By crippling the DDR, PRMT5 inhibition can sensitize cancer cells to DNA damaging agents like chemotherapy and PARP inhibitors.
Quantitative Data on PRMT5 Inhibition
The following tables summarize key quantitative data for representative PRMT5 inhibitors.
Table 1: In Vitro Potency of GSK3326595
| Parameter | Value | Reference |
| IC50 | 6.2 nM |
Table 2: Effect of PRMT5 Inhibition on DDR Gene Expression
| Cell Line | Treatment | Gene | Fold Change (vs. Control) | Reference |
| Granta-519 | GSK3326595 | AR | Downregulated | |
| Granta-519 | GSK3326595 | DNAPK | Downregulated | |
| Granta-519 | GSK3326595 | NHEJ1 | Downregulated | |
| Granta-519 | GSK3326595 | RAD51 | Downregulated | |
| Z-138 | GSK3326595 | AR | Downregulated | |
| Z-138 | GSK3326595 | DNAPK | Downregulated | |
| Z-138 | GSK3326595 | NHEJ1 | Downregulated | |
| Z-138 | GSK3326595 | RAD51 | Downregulated |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS-based)
Objective: To assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, U2OS)
-
PRMT5 inhibitor (e.g., GSK3326595) dissolved in DMSO
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the PRMT5 inhibitor at various concentrations. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blotting for DDR Markers
Objective: To analyze the expression and post-translational modification of key DDR proteins following PRMT5 inhibitor treatment.
Materials:
-
Cancer cell lines
-
PRMT5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PRMT5, anti-SDMA, anti-53BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the PRMT5 inhibitor at the desired concentrations and time points.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Cancer cell lines grown on coverslips
-
PRMT5 inhibitor
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the PRMT5 inhibitor.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the anti-γH2AX primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to PRMT5's role in the DNA damage response.
Caption: PRMT5's multifaceted role in DNA damage repair pathways.
References
Methodological & Application
Application Notes and Protocols for a Representative PRMT5 Inhibitor in Cell Culture
Note: Information regarding a specific molecule designated "Prmt5-IN-29" is not available in the public domain. Therefore, these application notes and protocols are based on the well-characterized and widely used PRMT5 inhibitor, EPZ015666 (GSK3235025) , as a representative compound for researchers interested in studying PRMT5 inhibition in cell culture.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a promising therapeutic target. Small molecule inhibitors of PRMT5, such as EPZ015666, are valuable tools for investigating the biological functions of PRMT5 and for preclinical validation of its therapeutic potential.
These application notes provide detailed protocols for the use of a representative PRMT5 inhibitor in cell culture, including methods for assessing its impact on cell viability, target engagement, and downstream signaling pathways.
Mechanism of Action
PRMT5 is a type II arginine methyltransferase that, in complex with its binding partner MEP50 (Methylosome Protein 50), transfers a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. PRMT5 inhibitors like EPZ015666 are typically SAM-competitive, binding to the enzyme's active site and preventing the methyltransferase reaction. Inhibition of PRMT5 leads to a global reduction in symmetric dimethylarginine (sDMA) levels, affecting the function of numerous proteins and leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of a Representative PRMT5 Inhibitor (EPZ015666) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HCT116 (MTAP-WT) | Colorectal Cancer | Proliferation Assay | 1.4 | |
| HCT116 (MTAP-knockout) | Colorectal Cancer | Proliferation Assay | 0.13 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Viability | ~1-10 (used concentration) | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | ~1-10 (used concentration) | |
| H929 | Multiple Myeloma | Proliferation Assay | Not specified, effective | |
| KMS11 | Multiple Myeloma | Proliferation Assay | Not specified, effective | |
| MiaPaCa2 | Pancreatic Cancer | Proliferation Assay | Not specified, effective |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a PRMT5 inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PRMT5 inhibitor (e.g., EPZ015666)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 72 to 120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Target Engagement and Downstream Effects
This protocol is used to assess the levels of PRMT5, symmetric dimethylarginine (sDMA) marks on histones (e.g., H4R3me2s), and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-sDMA, anti-H4R3me2s, anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the PRMT5 inhibitor for the desired time. Harvest and lyse the cells. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a PRMT5 inhibitor.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
Caption: Simplified PRMT5 signaling pathways and the point of inhibition.
Caption: General experimental workflow for evaluating a PRMT5 inhibitor.
References
Application Notes and Protocols for Western Blot Analysis of Symmetric Dimethylarginine (SDMA) Levels Following Prmt5-IN-29 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of symmetric dimethylarginine (SDMA) levels in cell lysates by Western blot analysis following treatment with Prmt5-IN-29, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of histone and non-histone protein substrates.[1][2] This post-translational modification, known as symmetric dimethylarginine (SDMA), plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.
This compound is a small molecule inhibitor that specifically targets the catalytic activity of PRMT5. By inhibiting PRMT5, this compound leads to a global reduction in cellular SDMA levels. Western blotting provides a robust and widely used method to monitor the pharmacodynamic effects of this compound by quantifying the changes in SDMA levels on total cellular proteins. This serves as a direct biomarker of target engagement and biological activity of the inhibitor.
Signaling Pathway and Experimental Workflow
The inhibition of PRMT5 by this compound directly interferes with the transfer of methyl groups from S-adenosylmethionine (SAM), the universal methyl donor, to arginine residues on substrate proteins. This leads to a measurable decrease in the overall levels of SDMA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation Assays Using a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to PRMT5 and Co-Immunoprecipitation
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is pivotal in regulating numerous cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response.[2][3] Dysregulation of PRMT5 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[4]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). By subsequently analyzing the immunoprecipitated complex, researchers can identify and characterize the interaction partners of the target protein. When combined with specific inhibitors, such as Prmt5-IN-29, Co-IP can provide invaluable insights into how enzymatic inhibition affects the formation and stability of protein complexes. This allows for a deeper understanding of the inhibitor's mechanism of action and the identification of novel protein interactions that are dependent on the catalytic activity of PRMT5.
These application notes provide a detailed protocol for conducting a Co-IP experiment to investigate the effect of a PRMT5 inhibitor on its interaction with a known or suspected binding partner.
Data Presentation
The following table provides a template for summarizing quantitative data from a Co-IP experiment designed to assess the effect of this compound on the interaction between PRMT5 and a hypothetical binding partner, "Protein X". The data can be obtained by densitometric analysis of Western blot bands corresponding to the co-immunoprecipitated protein.
| Treatment Group | PRMT5 IP (Bait) | Co-IP: Protein X (Prey) | % Interaction (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 | 100% |
| This compound (1 µM) | 0.98 | 0.45 | 46% |
| This compound (5 µM) | 1.02 | 0.21 | 21% |
| This compound (10 µM) | 0.99 | 0.09 | 9% |
| Isotype Control IgG | 0.05 | 0.02 | N/A |
Table 1: Effect of this compound on the PRMT5-Protein X Interaction. The relative amount of co-immunoprecipitated Protein X is quantified and normalized to the vehicle control. A dose-dependent decrease in the interaction is observed with increasing concentrations of the PRMT5 inhibitor.
Signaling Pathways Involving PRMT5
PRMT5 is a key regulator in multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. Its activity can influence major cancer-related pathways such as the EGFR/AKT and Wnt/β-catenin signaling cascades. Understanding these pathways is essential for contextualizing the results of Co-IP experiments. For instance, PRMT5 can directly methylate EGFR, which in turn modulates downstream signaling through the ERK and AKT pathways.
Caption: Simplified PRMT5 signaling pathways.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps in a Co-IP experiment designed to investigate the impact of this compound on protein-protein interactions.
Caption: Experimental workflow for PRMT5 Co-IP.
Detailed Experimental Protocol
This protocol provides a general framework for performing a Co-IP experiment to assess the effect of a PRMT5 inhibitor. Optimization of specific steps, such as antibody and inhibitor concentrations, and incubation times, may be required for different cell lines and target proteins.
Materials and Reagents:
-
Cell Lines: Appropriate cell line expressing the target proteins.
-
PRMT5 Inhibitor: this compound (or other relevant inhibitor).
-
Antibodies:
-
Anti-PRMT5 antibody for immunoprecipitation (IP-grade).
-
Antibody against the suspected interacting protein for Western blotting (WB-grade).
-
Normal rabbit or mouse IgG (isotype control).
-
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer without detergents or with a lower concentration of detergent.
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Elution Buffer: 2x Laemmli sample buffer for Western blot analysis.
-
General cell culture and Western blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the appropriate duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell monolayer and incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, add an appropriate amount of protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Take a small aliquot of the pre-cleared lysate to serve as the "input" control.
-
To the remaining pre-cleared lysate, add the anti-PRMT5 antibody or an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 2x Laemmli sample buffer directly to the beads and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
-
Western Blot Analysis:
-
Centrifuge the tubes to pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.
-
Include the "input" sample to verify the presence of the proteins of interest in the initial lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against PRMT5 (to confirm successful immunoprecipitation) and the suspected interacting protein.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
The use of Co-IP in conjunction with specific inhibitors like this compound is a powerful approach to dissect the protein-protein interaction landscape of PRMT5 and to understand the functional consequences of its inhibition. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of PRMT5 in cellular signaling and disease.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
Application Notes and Protocols for Prmt5-IN-29 in Alternative Splicing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene expression, signal transduction, and, notably, RNA processing.[1][3] PRMT5 is the primary enzyme responsible for the symmetric dimethylation of spliceosomal proteins, which is essential for the proper assembly and function of the spliceosome.[4] Dysregulation of PRMT5 activity and its subsequent impact on alternative splicing have been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic development.
Prmt5-IN-29 is a potent and selective small molecule inhibitor of PRMT5. It serves as a valuable chemical probe for elucidating the role of PRMT5 in cellular processes, with a particular focus on its function in regulating alternative splicing. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying alternative splicing events.
Mechanism of Action
This compound acts as a competitive inhibitor of PRMT5, likely competing with the methyl donor S-adenosylmethionine (SAM) for binding to the enzyme's active site. This inhibition prevents the transfer of methyl groups to PRMT5 substrates, leading to a global reduction in symmetric dimethylarginine (SDMA) levels. The primary mechanism by which this compound affects alternative splicing is through the hypomethylation of key components of the spliceosome machinery. PRMT5, in a complex with other proteins, forms the methylosome, which is responsible for the symmetric dimethylation of Sm proteins (SmB, SmD1, and SmD3). This methylation is crucial for the assembly of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.
By inhibiting PRMT5, this compound disrupts snRNP biogenesis and spliceosome assembly, leading to widespread alterations in pre-mRNA splicing. These alterations can manifest as intron retention, exon skipping, and the use of alternative splice sites. Consequently, inhibition of PRMT5 can lead to the production of non-functional or dominant-negative protein isoforms, or trigger nonsense-mediated decay of aberrantly spliced transcripts, ultimately impacting cellular function and viability.
Data Presentation
Table 1: In Vitro Activity of Representative PRMT5 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 3039-0164 | ~7,500 (72h) | |
| JJN3 | Multiple Myeloma | GSK3326595 | ~20 | |
| OPM2 | Multiple Myeloma | GSK3326595 | ~50 | |
| Z-138 | Mantle Cell Lymphoma | GSK3326595 | 11 | |
| Jeko-1 | Mantle Cell Lymphoma | GSK3326595 | 18 |
Table 2: Summary of PRMT5 Inhibition Effects on Alternative Splicing
| Effect | Description | Key Genes Affected | References |
| Intron Retention | Failure to remove introns from pre-mRNA. | PNKP, MMSET/WHSC1, HELLS, SLAMF7 | |
| Exon Skipping | Exclusion of exons from the mature mRNA. | MDM4, TIP60/KAT5 | |
| Inclusion of A-T Rich Exons | Aberrant inclusion of exons with high adenine and thymine content. | REPIN1/AP4, ST3GAL6, TRNAU1AP, PFKM | |
| Altered mRNA Stability | Changes in the half-life of alternatively spliced transcripts. | REPIN1/AP4, ST3GAL6, TRNAU1AP, PFKM |
Mandatory Visualizations
Caption: PRMT5-mediated regulation of alternative splicing.
Caption: Experimental workflow for this compound studies.
Caption: Mechanism of action for this compound.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, JJN3)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 72 hours (or desired time point).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
This protocol is to confirm the on-target activity of this compound by measuring the global levels of SDMA.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control.
RT-PCR Analysis of Alternative Splicing Events
This protocol is for the validation of specific alternative splicing events identified through RNA sequencing or predicted to be affected by PRMT5 inhibition.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
PCR primers flanking the alternative splicing event of interest
-
Taq DNA polymerase
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Treat cells with this compound as described previously.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform PCR using primers that flank the exon of interest. The forward primer should be in the upstream exon and the reverse primer in the downstream exon.
-
The PCR program should be optimized for the specific primers and target. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR products on a 1.5-2% agarose gel.
-
Visualize the bands using a gel documentation system. The relative abundance of the different splice isoforms can be quantified by measuring the intensity of the corresponding bands.
Conclusion
This compound is a powerful tool for investigating the role of PRMT5 in alternative splicing. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms by which PRMT5 regulates RNA processing and its implications in health and disease. Careful experimental design and data interpretation are crucial for advancing our knowledge in this rapidly evolving field.
References
- 1. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Chemoresistance Mechanisms with Prmt5-IN-29
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Prmt5-IN-29, a potent and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), to investigate and potentially overcome chemoresistance in cancer cells. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at understanding the role of PRMT5 in drug resistance and evaluating the therapeutic potential of its inhibition.
Introduction to PRMT5 and Chemoresistance
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and cell signaling pathways.[1][3] In the context of cancer, PRMT5 is frequently overexpressed in a variety of tumors, including breast, lung, colorectal, and glioblastoma, and its elevated expression often correlates with poor prognosis and tumor progression.[3]
A growing body of evidence implicates PRMT5 as a key driver of chemoresistance, a major obstacle in cancer therapy. Cancer cells can develop resistance to chemotherapeutic agents through various mechanisms, and PRMT5 has been shown to contribute to several of these, including:
-
Enhanced DNA Damage Repair: PRMT5 is involved in the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents.
-
Inhibition of Apoptosis: PRMT5 can regulate the expression of anti-apoptotic proteins, thereby protecting cancer cells from drug-induced cell death.
-
Maintenance of Cancer Stem Cells: PRMT5 plays a role in the self-renewal and maintenance of cancer stem cells, a subpopulation of tumor cells known to be highly resistant to chemotherapy.
-
Regulation of Stress Response Genes: Elevated PRMT5 levels can lead to the transcriptional regulation of stress response genes, helping cancer cells survive the stress induced by chemotherapy.
This compound is a potent and orally active inhibitor of PRMT5 with a reported IC50 of 1.5 μM. Its ability to block the enzymatic activity of PRMT5 makes it a valuable tool for investigating the role of this enzyme in chemoresistance and for exploring novel combination therapies to resensitize resistant tumors to conventional chemotherapeutic agents.
Quantitative Data
The potency of this compound as a PRMT5 inhibitor is summarized in the table below. For comparison, the IC50 values of other commonly used PRMT5 inhibitors in various cancer cell lines are also provided. This data highlights the relative potency of this compound and can guide dose-selection for in vitro experiments.
Table 1: In Vitro Potency of this compound and Other PRMT5 Inhibitors
| Inhibitor | IC50 (Enzymatic Assay) | Cell Line | Cell-Based IC50 | Reference |
| This compound | 1.5 µM | - | - | |
| EPZ015666 | 22 nM | Z-138 (Mantle Cell Lymphoma) | 98 nM | |
| GSK3326595 | <3 nM | A549 (Lung Cancer) | 18 nM | |
| JNJ-64619178 | 0.4 nM | HCT116 (Colon Cancer) | 4 nM | |
| AMI-1 | ~1 mM (in vitro) | A549 (Lung Cancer) | 10 µM (synergistic dose) |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effect of this compound on chemoresistance.
Protocol 1: Cell Viability Assay to Determine Synergy with Chemotherapeutic Agents
This protocol describes how to assess the synergistic effect of this compound and a conventional chemotherapeutic agent on the viability of cancer cells using a colorimetric assay such as the MTS or MTT assay.
Materials:
-
Cancer cell line of interest (and a chemoresistant derivative, if available)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent of interest (e.g., cisplatin, paclitaxel, doxorubicin)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 3,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a dilution series of this compound and the chemotherapeutic agent in complete cell culture medium. A common approach is to use a 6x6 or 7x7 matrix of concentrations, with concentrations ranging from well below to well above the known IC50 of each drug.
-
Drug Treatment: Remove the old medium from the cells and add the prepared drug solutions. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for a period that is relevant to the mechanism of action of the chemotherapeutic agent (typically 48-72 hours).
-
Cell Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle-treated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Chemoresistance-Related Proteins
This protocol details how to use Western blotting to examine the effect of this compound on the expression and post-translational modification of proteins involved in chemoresistance pathways.
Materials:
-
Cancer cells treated with this compound and/or a chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., PRMT5, symmetric dimethylarginine (SDMA), cleaved PARP, γH2AX, Bcl-2 family proteins) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or modification.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows for investigating chemoresistance with this compound.
Caption: PRMT5-mediated chemoresistance pathways and the point of intervention by this compound.
Caption: Experimental workflow for assessing synergy between this compound and a chemotherapeutic agent.
References
Application Notes and Protocols: Synergistic Anti-Cancer Effects of PRMT5 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies is a rapidly advancing paradigm in oncology, aiming to enhance therapeutic efficacy and overcome drug resistance. A particularly promising synergistic relationship has been identified between inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Poly (ADP-ribose) Polymerase (PARP). This document provides detailed application notes and protocols for researchers investigating the combination of PRMT5 inhibitors, exemplified by well-characterized compounds, with PARP inhibitors. While specific data for "Prmt5-IN-29" is not extensively available in the public domain, this guide utilizes data from potent and selective PRMT5 inhibitors such as GSK3326595, C220, and PRT543 as representative examples of this drug class.[1]
The primary rationale for this combination therapy lies in the concept of synthetic lethality .[1][2] PRMT5 is a crucial enzyme that regulates various cellular processes, including DNA damage repair (DDR).[3][4] Inhibition of PRMT5 has been demonstrated to downregulate the expression of key genes involved in the homologous recombination (HR) pathway of DNA repair, such as BRCA1, BRCA2, and RAD51. This suppression of the HR pathway induces a state of "BRCAness" in cancer cells, even those with wild-type BRCA genes. Consequently, these cells become heavily reliant on alternative DNA repair pathways, particularly those mediated by PARP enzymes. The concurrent inhibition of PARP leads to an accumulation of catastrophic DNA damage and subsequent cancer cell death.
Preclinical studies have consistently demonstrated that combining PRMT5 inhibitors with PARP inhibitors results in synergistic anti-proliferative and pro-apoptotic effects in various cancer models, including those that are resistant to PARP inhibitors alone. This combination strategy holds the potential to expand the clinical utility of PARP inhibitors to a broader patient population.
Quantitative Data Summary
The following tables summarize the synergistic effects observed when combining PRMT5 inhibitors with PARP inhibitors across different cancer cell lines and xenograft models.
Table 1: In Vitro Synergistic Activity of PRMT5 and PARP Inhibitors
| PRMT5 Inhibitor | PARP Inhibitor | Cancer Cell Line | Cancer Type | Key Findings | Synergy Model | Reference |
| GSK3326595 | Niraparib | MDA-MB-468 | Triple-Negative Breast Cancer (TNBC), BRCA-wt | Increased cytotoxicity compared to single agents. | Additive to Synergistic | |
| GSK3326595 | Niraparib | HCC38 | TNBC, BRCA-wt | Increased cytotoxicity compared to single agents. | Additive to Synergistic | |
| C220 | Olaparib | A2780 | Ovarian, HR-proficient | Robust antiproliferative effect. | Synergistic (ZIP model) | |
| PRT543 | Olaparib | A2780 | Ovarian, HR-proficient | Significant reduction in cell viability. | Synergistic | |
| GSK3326595 | Talazoparib | MDA-MB-468 (BRCA-wt) | TNBC | Potentiated cell death. | Synergistic | |
| GSK3326595 | Talazoparib | HCC1806 (BRCA-wt) | TNBC | Potentiated cell death. | Synergistic |
IC50 values are approximate and can vary between studies.
Table 2: In Vivo Synergistic Activity of PRMT5 and PARP Inhibitors
| PRMT5 Inhibitor | PARP Inhibitor | Xenograft Model | Cancer Type | Key Findings | Reference |
| PRT543 | Olaparib | Patient-Derived Xenograft (PDX) | Breast Cancer | Effective inhibition of tumor growth. | |
| PRT543 | Olaparib | Patient-Derived Xenograft (PDX) | Ovarian Cancer | Effective inhibition of tumor growth. | |
| PRT543 | Olaparib | Olaparib-Resistant Tumors | Not Specified | Significant inhibition of tumor growth. | |
| GSK3326595 | Niraparib | Cell Line Xenograft | Breast Cancer | Complete tumor stasis. | |
| GSK3326595 | Niraparib | Cell Line Xenograft | Ovarian Cancer | Tumor regression. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Mechanism of synthetic lethality induced by combined PRMT5 and PARP inhibition.
Caption: General experimental workflow for evaluating PRMT5 and PARP inhibitor combination therapy.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are summaries of key experimental protocols used to demonstrate the synergy between PRMT5 and PARP inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of single-agent and combination treatments.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
PRMT5 inhibitor (e.g., this compound)
-
PARP inhibitor (e.g., Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PRMT5 inhibitor, the PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Analyze the combination data using synergy models such as the ZIP model or Loewe additivity to determine if the interaction is synergistic, additive, or antagonistic.
Immunofluorescence for DNA Damage (γH2AX Foci)
Objective: To quantify DNA double-strand breaks as a measure of DNA damage.
Materials:
-
Treated cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed and treat cells on coverslips as described for the cell viability assay.
-
Fix the cells with fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with a primary antibody against γH2AX, a marker for DNA double-strand breaks.
-
Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates increased DNA damage.
Western Blot Analysis
Objective: To analyze the expression levels of key proteins in the DNA damage response pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PRMT5, PARP, BRCA1, RAD51, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a protein assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels relative to the loading control.
Conclusion
The combination of PRMT5 inhibitors with PARP inhibitors represents a compelling therapeutic strategy with the potential to expand the utility of PARP inhibitors to a broader patient population, including those with HR-proficient tumors and those who have developed resistance. The preclinical data strongly support the synergistic anti-cancer activity of this combination, driven by the induction of synthetic lethality. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.
References
Application Notes and Protocols for High-Throughput Screening of PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][4] This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction. Dysregulation and overexpression of PRMT5 are frequently observed in various cancers, contributing to tumor cell proliferation, survival, and chemoresistance. Consequently, the discovery and development of potent and selective PRMT5 inhibitors are of significant interest for cancer therapy.
This document provides a comprehensive guide for the high-throughput screening (HTS) of PRMT5 inhibitors. While the specific compound "Prmt5-IN-29" is not described in publicly available scientific literature, these application notes and protocols are based on well-characterized PRMT5 inhibitors and established HTS methodologies.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5/MEP50 complex. The majority of these inhibitors are competitive with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of a methyl group to its substrates. This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels on histone and non-histone proteins, which in turn disrupts critical cellular processes for cancer cell survival and proliferation. Key mechanisms affected by PRMT5 inhibition include:
-
Alteration of RNA Splicing: PRMT5 is crucial for the proper assembly of the spliceosome. Its inhibition leads to widespread splicing defects, resulting in non-functional proteins and apoptosis.
-
Epigenetic Regulation: PRMT5-mediated symmetric dimethylation of histones, such as H4R3me2s and H3R8me2s, is generally associated with transcriptional repression. Inhibition of PRMT5 can lead to the de-repression of tumor suppressor genes.
-
Modulation of Signaling Pathways: PRMT5 influences key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and ERK pathways.
Quantitative Data for Representative PRMT5 Inhibitors
The following table summarizes the in vitro potency of several well-characterized PRMT5 inhibitors. This data serves as a reference for setting up HTS assays and for comparing the potency of novel compounds.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| GSK591 | Western Blot (SmBB'-Rme2s) | MCF7 | Dose-dependent decrease | |
| LLY-283 | Cellular Assay | - | Validated cellular activity | |
| EPZ015666 | Anti-tumor Efficacy | PDAC and CRC cells | Less effective than PR5-LL-CM01 | |
| JNJ-64619178 | Biochemical (PRMT5/MEP50) | - | 0.33 µM (IC50) | |
| Cell Viability | MV4-11 (AML) | 6.53 µM (EC50) | ||
| 3039-0164 | AlphaLISA | PRMT5 | 63 µM (IC50) | |
| Candesartan cilexetil | AlphaLISA | PRMT5 | Concentration-dependent decrease | |
| Cloperastine hydrochloride | AlphaLISA | PRMT5 | Concentration-dependent decrease | |
| PR5-LL-CM01 | AlphaLISA HTS | PRMT5 | - |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Inhibition
High-Throughput Screening Workflow for PRMT5 Inhibitors
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay (AlphaLISA)
This assay is a homogeneous (no-wash) immunoassay to measure the symmetric dimethylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Test compounds (e.g., this compound)
-
AlphaLISA anti-methylarginine Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white microplates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer and dispense into the 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the PRMT5/MEP50 enzyme and the biotinylated H4 peptide substrate to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Detection: Add a mixture of the AlphaLISA Acceptor and Donor beads to stop the reaction and initiate the detection cascade.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Target Engagement Assay (Western Blot for SDMA)
This assay assesses the in-cell activity of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity, on a known substrate like SmBB'.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MV4-11)
-
Cell culture medium and supplements
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-SmBB', anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities and normalize the SDMA signal to the total protein level of the substrate (e.g., SmBB') and the loading control (e.g., GAPDH).
Cell Viability Assay
This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well or 384-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 to 144 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time to allow for signal development.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the EC50 value.
Conclusion
The protocols and information provided in this guide offer a robust framework for the high-throughput screening and characterization of novel PRMT5 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective compounds, assess their mechanism of action, and advance promising candidates toward further preclinical and clinical development. While "this compound" is not a publicly characterized molecule, the principles and methodologies outlined here are broadly applicable to the discovery of new therapeutic agents targeting PRMT5.
References
- 1. Biochemical characterization of PRMT5 inhibition by small molecules designed via structure-based design [morressier.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Prmt5-IN-29 concentration for cell viability assays
Technical Support Center: PRMT5-IN-29
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their cell viability experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when determining the optimal concentration of this compound for cell viability assays.
Q1: What is a suitable starting concentration range for this compound in a cell viability assay?
A1: For a potent, selective inhibitor like a PRMT5 inhibitor, a wide concentration range is recommended for the initial dose-response experiment. A common starting point is a high concentration of 10 µM, followed by serial dilutions (e.g., 1:3 or 1:4) to generate a 8 to 12-point curve.[1][2][3] This approach helps to identify the inhibitory concentration 50% (IC50) value, which for potent PRMT5 inhibitors can be in the sub-micromolar range.[4][5]
Q2: I am observing high variability between my replicate wells. What are the common causes?
A2: High variability is a frequent issue in multi-well plate assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability. Ensure your cell suspension is homogenous before and during plating by mixing gently between pipetting steps.
-
Edge Effects: Wells on the perimeter of the plate are prone to increased evaporation and temperature fluctuations, which can affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce significant errors. Calibrate your pipettes regularly and use a multichannel pipette for additions where possible.
-
Compound Precipitation: Concentrated DMSO stocks of hydrophobic compounds can precipitate when diluted into aqueous culture medium. Visually inspect wells for precipitation after compound addition. Preparing an intermediate dilution in medium can mitigate this.
Q3: My IC50 value is significantly different from what is expected or published. Why might this be?
A3: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Line Dependency: The sensitivity to PRMT5 inhibition is highly cell-line specific. PRMT5's role in cellular survival is context-dependent, and not all cell lines are equally reliant on its activity.
-
Treatment Duration: The incubation time with this compound is critical. A 72-hour incubation is common to allow for effects on cell proliferation to manifest. Shorter or longer times will shift the IC50.
-
Cell Density: The initial number of cells seeded can influence the apparent potency of a compound. It is crucial to optimize and standardize the seeding density for your specific cell line.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP content). An MTT assay may yield different results from a CellTiter-Glo assay.
Q4: How should I prepare and store my this compound stock solution?
A4: Proper handling is key to maintaining compound integrity.
-
Solvent: PRMT5 inhibitors are typically highly soluble in DMSO. Use anhydrous, sterile DMSO to prepare a high-concentration stock solution (e.g., 10-25 mM).
-
Storage: Store the solid compound at -20°C. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).
-
Troubleshooting: If precipitation is observed in the stock solution upon thawing, gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound before making dilutions.
Experimental Protocol: IC50 Determination using CellTiter-Glo®
This protocol provides a detailed method for determining the IC50 value of this compound in a cancer cell line using a luminescence-based ATP assay.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Anhydrous DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well opaque-walled plate.
-
Add 100 µL of sterile PBS or media to the perimeter wells to minimize edge effects.
-
Incubate the plate overnight under standard cell culture conditions (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create working solutions at 2X the final desired concentrations. The concentration range should span the expected IC50 value (e.g., final concentrations from 10 µM down to low nM).
-
Include a vehicle control (DMSO in medium at the same final concentration as the highest compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well (resulting in a 1:1 ratio with the culture medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Average the technical replicates for each concentration.
-
Subtract the average background luminescence from wells containing medium only.
-
Normalize the data by setting the average vehicle-treated control to 100% viability.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value.
-
Data Presentation
Below is a sample data table illustrating a typical dose-response for a PRMT5 inhibitor.
| This compound (µM) | Log Concentration | Avg. Luminescence (RLU) | Std. Deviation | % Viability |
| 10.0000 | 1.00 | 10,540 | 850 | 4.8 |
| 2.5000 | 0.40 | 15,880 | 1,210 | 9.8 |
| 0.6250 | -0.20 | 35,400 | 2,890 | 28.1 |
| 0.1560 | -0.81 | 68,900 | 5,430 | 60.1 |
| 0.0390 | -1.41 | 95,200 | 7,100 | 85.2 |
| 0.0098 | -2.01 | 108,500 | 8,200 | 97.8 |
| 0.0024 | -2.62 | 110,100 | 9,540 | 99.3 |
| 0.0000 (Vehicle) | N/A | 111,050 | 8,960 | 100.0 |
Visualizations
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that symmetrically dimethylates arginine residues on both histone and non-histone proteins. This modification impacts numerous cellular processes critical for cancer cell survival and proliferation, including gene transcription, RNA splicing, and signal transduction. By methylating substrates like histones (H4R3), spliceosome components (Sm proteins), and signaling molecules (EGFR, E2F1), PRMT5 regulates pathways involved in cell cycle progression and apoptosis. Inhibition of PRMT5 disrupts these processes, leading to cell growth arrest and death, making it an attractive target in oncology.
Caption: Simplified PRMT5 signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
The process of determining the IC50 of an inhibitor like this compound is a multi-step workflow. It begins with optimizing the cell seeding density to ensure logarithmic growth during the experiment. A dose-response curve is then generated by treating the cells with a serial dilution of the compound for a defined period, typically 72 hours. Cell viability is subsequently measured using an ATP-based luminescence assay. The resulting data is normalized to vehicle-treated controls and analyzed using non-linear regression to accurately calculate the IC50 value.
Caption: Experimental workflow for inhibitor concentration optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PRMT5 Attenuates Oxidative Stress-Induced Pyroptosis via Activation of the Nrf2/HO-1 Signal Pathway in a Mouse Model of Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Prmt5-IN-29 off-target effects and how to control for them
This technical support center provides guidance on understanding and controlling for potential off-target effects of PRMT5 inhibitors. Please note that a thorough search of scientific literature and public databases did not yield specific information on a compound designated "Prmt5-IN-29". Therefore, this guide focuses on the well-characterized off-target effects of PRMT5 inhibitors as a class and provides general strategies for their assessment and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the general off-target effects of PRMT5 inhibitors?
PRMT5 inhibitors are designed to specifically block the enzymatic activity of Protein Arginine Methyltransferase 5 (PRMT5).[1] However, like many small molecule inhibitors, they can potentially interact with other proteins in the cell, leading to off-target effects. The specificity of PRMT5 inhibitors varies, with some newer agents demonstrating high selectivity.[2][3] Potential off-target effects can arise from the inhibition of other methyltransferases or interaction with unrelated proteins. For instance, some PRMT5 inhibitors have been evaluated for their effects on a panel of other methyltransferases to ensure their specificity.
Q2: How can I control for off-target effects in my experiments?
Controlling for off-target effects is crucial for accurately interpreting experimental results. Key strategies include:
-
Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PRMT5 expression can serve as a genetic control to mimic pharmacological inhibition.[4]
-
Inactive control compound: An ideal negative control is a structurally similar but inactive analog of the inhibitor that does not inhibit PRMT5.[4]
-
Vehicle control: The solvent used to dissolve the inhibitor (e.g., DMSO) should always be used as a negative control.
-
Dose-response experiments: A clear dose-response relationship between the inhibitor concentration and the observed phenotype suggests an on-target effect.
-
Rescue experiments: If the inhibitor's effect can be reversed by expressing a drug-resistant mutant of PRMT5, it strongly supports an on-target mechanism.
Q3: What are the key signaling pathways affected by PRMT5 inhibition?
PRMT5 plays a role in various cellular processes, and its inhibition can impact multiple signaling pathways. Some of the key pathways affected include:
-
RNA Splicing: PRMT5 is involved in the maturation of spliceosomes, and its inhibition can lead to widespread changes in RNA splicing.
-
DNA Damage Response: PRMT5 inhibition can sensitize tumor cells to agents that induce DNA damage.
-
Cell Cycle Progression: PRMT5 regulates cell cycle progression, and its inhibition can lead to cell cycle arrest.
-
PI3K/AKT/mTOR and ERK Signaling: Some studies have shown that PRMT5 inhibitors can block the activation of these pro-survival pathways.
-
STAT3 Signaling: PRMT5 can regulate the activation of STAT3, a key transcription factor in many cancers.
-
NF-κB Signaling: PRMT5 can methylate and activate NF-κB, a critical regulator of inflammation and cell survival.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between different PRMT5 inhibitors | One or more inhibitors may have significant off-target effects. | 1. Verify the on-target activity of each inhibitor using a biochemical or cellular assay. 2. Perform a selectivity screen to identify potential off-targets. 3. Use a genetic approach (e.g., siRNA) to confirm the phenotype. |
| Observed phenotype does not correlate with PRMT5 inhibition | The phenotype may be due to an off-target effect. | 1. Use a structurally inactive analog of the inhibitor as a negative control. 2. Perform a rescue experiment with a drug-resistant PRMT5 mutant. 3. Profile the inhibitor against a panel of kinases and other methyltransferases. |
| Toxicity observed at concentrations required for PRMT5 inhibition | The inhibitor may have off-target toxicities, or the on-target effect may be toxic to the cells. | 1. Determine the IC50 for PRMT5 inhibition and the GI50 for cell viability to assess the therapeutic window. 2. Compare with other known PRMT5 inhibitors. 3. Use a genetic approach to determine if PRMT5 depletion recapitulates the toxicity. |
Experimental Protocols
Biochemical Assay for PRMT5 Activity (Radiometric)
This assay directly measures the enzymatic activity of purified PRMT5.
-
Principle: Measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone peptide substrate.
-
Materials:
-
Purified PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
³H-SAM
-
PRMT5 inhibitor
-
Assay buffer
-
Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation cocktail
-
-
Procedure:
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assay for PRMT5 Activity (Western Blot)
This assay assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3.
-
Principle: Utilizes an antibody specific to the SDMA mark to detect changes in PRMT5 activity in inhibitor-treated cells.
-
Materials:
-
Cell line of interest
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-SDMA antibody (e.g., anti-sDMA-SmD3)
-
Primary antibody for a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the SDMA signal to a loading control.
-
Visualizations
Caption: Overview of PRMT5 signaling pathways.
Caption: Workflow for assessing off-target effects.
Caption: Logic of controls for on-target validation.
References
troubleshooting Prmt5-IN-29 inconsistent western blot results
Welcome to the technical support center for Prmt5-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this PRMT5 inhibitor, particularly focusing on inconsistent Western blot results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] this compound works by blocking the catalytic activity of PRMT5, thereby preventing the methylation of its substrates.[2]
Q2: How can I confirm that this compound is active in my cells?
A2: The most direct way to confirm the on-target activity of this compound is to perform a Western blot analysis to measure the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3. A dose-dependent decrease in the SDMA signal upon treatment with this compound would indicate successful inhibition of PRMT5 activity.
Q3: I am observing high variability in my Western blot results when using this compound. What are the potential causes?
A3: Inconsistent Western blot results with this compound can stem from several factors:
-
Inhibitor Instability or Insolubility: this compound may have limited solubility in aqueous solutions. It is crucial to prepare fresh stock solutions in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into your assay buffer.
-
Variable Treatment Times and Doses: A detailed dose-response and time-course experiment is essential to characterize the effects of this compound in your specific cell line.
-
General Western Blotting Issues: Problems with protein extraction, quantification, gel electrophoresis, transfer, antibody incubation, or washing can all contribute to variability.
Q4: Can this compound treatment affect cell viability and proliferation?
A4: Yes, as PRMT5 is involved in key cellular processes for proliferation and survival, its inhibition can lead to decreased cell viability and proliferation. It is advisable to perform a cell viability assay (e.g., MTT assay) in parallel with your Western blot experiments to understand the cytotoxic effects of this compound on your cells.
Troubleshooting Guides
Problem 1: Weak or No Signal for the Target Protein (e.g., SDMA-modified protein)
| Possible Cause | Recommended Solution |
| Inefficient PRMT5 Inhibition | - Confirm the concentration and activity of your this compound stock. - Optimize treatment time and concentration. Perform a time-course and dose-response experiment. |
| Low Abundance of Target Protein | - Increase the amount of protein loaded onto the gel. - Consider immunoprecipitation to enrich for your target protein. |
| Poor Antibody Performance | - Ensure the primary antibody is validated for Western blotting and is specific for the symmetrically dimethylated form of the target. - Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). - Use a fresh, correctly diluted secondary antibody. |
| Inefficient Protein Transfer | - Verify transfer efficiency using Ponceau S staining. - Optimize transfer time and voltage based on the molecular weight of your target protein. |
| Inactive Detection Reagents | - Use fresh chemiluminescent substrate. |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | - Increase blocking time to 1-2 hours at room temperature. - Use a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Washing | - Increase the number and duration of washes with TBST between antibody incubations. |
| Contaminated Buffers or Equipment | - Prepare fresh buffers. - Ensure all equipment is thoroughly cleaned. |
| Protein Degradation | - Add protease inhibitors to your lysis buffer and keep samples on ice. |
Problem 3: Inconsistent Band Intensities Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Protein Quantification | - Use a reliable protein quantification assay (e.g., BCA assay) and ensure equal loading in all lanes. |
| Uneven Protein Transfer | - Ensure complete removal of air bubbles between the gel and the membrane during transfer setup. |
| Variable this compound Treatment | - Ensure consistent cell seeding density and inhibitor concentration across all replicates. |
| Inconsistent Incubation and Washing Times | - Standardize all incubation and washing steps for all blots. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound or vehicle control (DMSO) for the determined time course.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
Protocol 2: Western Blotting for SDMA Levels
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent Western blot results with this compound.
References
Prmt5-IN-29 stability in DMSO and cell culture media
Frequently Asked Questions (FAQs)
Q1: How should I store Prmt5-IN-29?
A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the compound in its solid (powder) form should be kept at -20°C for up to three years or at 4°C for up to two years.[1][2] Once dissolved in a solvent to create a stock solution, it is best stored at -80°C for up to six months or at -20°C for up to one month.[1][3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound and similar PRMT5 inhibitors are highly soluble in dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, sterile DMSO to prepare your stock solution, as DMSO can absorb moisture from the air, which may affect the solubility and stability of the compound. For some related compounds, concentrations of 50 mg/mL in DMSO have been reported, sometimes requiring ultrasonication to fully dissolve.
Q3: I'm observing precipitation in my DMSO stock solution. What should I do?
A3: If you notice precipitation in your stock solution, you can gently warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound. This can sometimes occur if the solution has been stored for an extended period or if the solvent has absorbed moisture. Always ensure your stock solution is clear before preparing working solutions for your experiments.
Q4: How should I prepare working solutions of this compound for cell culture experiments?
A4: Direct dilution of a concentrated DMSO stock solution into aqueous buffers or cell culture media can often lead to precipitation of hydrophobic compounds like this compound. To avoid this, it is best practice to first dilute the DMSO stock to an intermediate concentration in your cell culture medium. This intermediate dilution can then be further diluted to the final desired concentration in the complete cell culture medium. Always add the compound solution to the media with gentle mixing. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How stable is this compound in cell culture media at 37°C?
A5: While specific quantitative data on the stability of "this compound" in cell culture media is not available, small molecule inhibitors can have variable stability under physiological conditions (37°C, aqueous environment with proteins and other components). For in vivo studies with related compounds, it is recommended to prepare fresh working solutions daily. For cell-based assays, it is good practice to replenish the media with freshly prepared inhibitor at regular intervals during long-term experiments to maintain a consistent effective concentration. To determine the precise stability in your specific cell culture medium, a stability assay as detailed in the protocols section is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity | 1. Compound degradation due to improper storage or handling. 2. Precipitation of the compound in cell culture media. 3. Sub-optimal assay conditions. | 1. Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -80°C and minimize freeze-thaw cycles by using aliquots. 2. Visually inspect for precipitation after dilution in media. Prepare intermediate dilutions as described in the FAQs. Consider using a serum-free medium for the initial dilution step. 3. Verify assay parameters such as pH and temperature, as enzyme activity can be sensitive to these conditions. |
| High variability in experimental replicates | 1. Inhomogeneous distribution of the compound in the working solution. 2. Cell culture variability. | 1. Ensure the compound is fully dissolved in the stock solution and vortex thoroughly after each dilution step. 2. Maintain consistent cell seeding densities and passage numbers. Ensure even distribution of cells in multi-well plates. |
| Observed cytotoxicity at low concentrations | 1. Off-target effects of the compound. 2. Solvent (DMSO) toxicity. | 1. Include a negative control compound with a similar chemical structure but is inactive against PRMT5 to differentiate between on-target and off-target effects. 2. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a PRMT5 Inhibitor in DMSO
Materials:
-
PRMT5 inhibitor powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the PRMT5 inhibitor powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 371.41 g/mol (like PRMT5-IN-30), you would need 3.71 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: General Procedure for Assessing Compound Stability in Cell Culture Media
Objective: To determine the stability of a PRMT5 inhibitor in a specific cell culture medium over time at 37°C.
Materials:
-
PRMT5 inhibitor DMSO stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Sterile tubes for sample collection
Procedure:
-
Prepare Working Solution: Prepare a working solution of the PRMT5 inhibitor in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent.
-
Incubation: Place the tube containing the working solution in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution. The t=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples and, if necessary, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to clarify the supernatant.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area of the parent compound at each time point to the peak area at t=0.
-
Plot the percentage of the remaining compound against time.
-
From this plot, you can determine the half-life (t½) of the compound in the cell culture medium under these conditions.
-
Visualizations
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for determining compound stability.
References
Technical Support Center: PRMT5-IN-29 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PRMT5-IN-29 in in vivo experiments. Our goal is to help you overcome common challenges and improve the delivery and efficacy of this potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This process plays a crucial role in regulating various cellular functions, including gene transcription, RNA processing, and signal transduction.[1][3] By inhibiting PRMT5's enzymatic activity, this compound can modulate these pathways, leading to anti-tumor effects such as reduced cell proliferation, induction of apoptosis, and cell cycle arrest.
Q2: Which signaling pathways are affected by PRMT5 inhibition?
A2: PRMT5 is a key regulator in multiple signaling pathways critical for cancer cell proliferation and survival. Inhibition of PRMT5 can impact several pathways, including:
-
ERK1/2 & PI3K/AKT/mTOR Pathways: PRMT5 can promote the expression of receptors like FGFR3, which in turn activate the ERK1/2 and PI3K/AKT pathways, driving cell growth and metastasis.
-
WNT/β-catenin Signaling: PRMT5 can stimulate this pathway by epigenetically silencing its antagonists.
-
p53 and NF-κB Pathways: PRMT5 can regulate gene expression through the methylation of key transcription factors like p53 and NF-κB.
Q3: What are the recommended starting doses and administration routes for this compound in mouse models?
A3: The optimal dose and administration route for this compound will depend on the specific animal model and tumor type. However, based on preclinical studies of similar potent, orally available PRMT5 inhibitors like EPZ015666, a starting point for dose-ranging studies could be in the nanomolar range for IC50 values. For in vivo efficacy, oral dosing has been shown to be effective for some PRMT5 inhibitors. We recommend performing a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
-
Possible Cause 1: Poor Bioavailability.
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure this compound is properly formulated for the chosen administration route. For oral gavage, consider vehicles like 0.5% methylcellulose with 0.2% Tween 80. For intraperitoneal injections, a solution in DMSO diluted with saline or a mixture of PEG300 and saline can be used.
-
Pharmacokinetic (PK) Studies: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time. This will help assess its absorption, distribution, metabolism, and excretion (ADME) properties.
-
-
-
Possible Cause 2: Inadequate Target Engagement.
-
Troubleshooting Steps:
-
Pharmacodynamic (PD) Studies: Measure the levels of symmetric dimethylarginine (SDMA) in tumor tissue, a direct biomarker of PRMT5 activity. A lack of reduction in SDMA levels indicates insufficient target engagement.
-
Dose Escalation: If the compound is well-tolerated, consider a dose escalation study to achieve better target inhibition.
-
-
Issue 2: High Toxicity or Adverse Effects in Animal Models
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Steps:
-
Selectivity Profiling: If not already done, profile this compound against a panel of other methyltransferases and kinases to ensure its selectivity.
-
Dose De-escalation: Reduce the dose to a level that maintains efficacy while minimizing toxicity.
-
-
-
Possible Cause 2: Formulation-Related Toxicity.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and formulation-related toxicity.
-
Alternative Formulations: Test different, well-tolerated vehicle formulations.
-
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in Compound Preparation.
-
Troubleshooting Steps:
-
Standardized Protocol: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and ensure it is fully dissolved before each experiment.
-
Quality Control: Regularly check the purity and integrity of the compound stock.
-
-
-
Possible Cause 2: Biological Variability.
-
Troubleshooting Steps:
-
Animal Health and Age: Use age- and sex-matched animals in good health.
-
Tumor Size: Randomize animals into treatment and control groups when tumors reach a consistent, predetermined size (e.g., 50-100 mm³).
-
-
Quantitative Data Summary
The following table summarizes hypothetical in vivo administration and efficacy data for this compound in a mouse xenograft model. Note: This data is for illustrative purposes and should be determined experimentally for your specific model.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Dosing Schedule | Daily | Daily | Daily |
| Tumor Growth Inhibition | 0% | 45% | 85% |
| Change in Body Weight | +2% | -1% | -5% |
| Tumor SDMA Reduction | 0% | 50% | 90% |
Experimental Protocols
1. In Vivo Antitumor Efficacy Study
-
Animal Model: 6-8 week old female BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of sterile, serum-free medium into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth daily with caliper measurements.
-
Randomization: When tumors reach an average volume of 100 mm³, randomize mice into treatment and control groups.
-
Formulation and Administration: Formulate this compound in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 for oral gavage. Administer the inhibitor or vehicle daily.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. At the end of the study, excise tumors for pharmacodynamic analysis.
2. Pharmacodynamic (PD) Analysis by Western Blot
-
Tumor Lysate Preparation: Homogenize excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (SDMA) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin).
-
Visualizations
Caption: PRMT5 signaling and inhibition by this compound.
Caption: Troubleshooting workflow for in vivo efficacy.
References
Prmt5-IN-29 cross-reactivity with other PRMTs
Disclaimer: Specific cross-reactivity data for a compound designated "Prmt5-IN-29" is not publicly available. This guide provides general information and troubleshooting advice for researchers working with PRMT5 inhibitors, using data from well-characterized, publicly disclosed compounds as representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PRMT5 inhibitors?
PRMT5 (Protein Arginine Methyltransferase 5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] Small molecule inhibitors of PRMT5 typically act by binding to the enzyme's active site, competing with either the S-adenosylmethionine (SAM) cofactor or the protein substrate, thereby preventing the transfer of a methyl group.[5]
Q2: How do I assess the selectivity of my PRMT5 inhibitor against other PRMTs?
Assessing selectivity is crucial to ensure that the observed biological effects are due to the inhibition of PRMT5 and not off-target activities. A standard approach is to screen the inhibitor against a panel of other PRMTs (Type I, II, and III) and measure its inhibitory activity, typically represented as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A significantly higher IC50 value for other PRMTs compared to PRMT5 indicates selectivity.
Q3: I am observing a cellular phenotype that doesn't align with known PRMT5 functions. How can I troubleshoot potential off-target effects?
If you suspect off-target effects, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a Western blot to verify that your inhibitor is binding to PRMT5 in cells and reducing the levels of symmetric dimethylarginine (sDMA) on known substrates like SmD3 or histone H4 at arginine 3 (H4R3me2s).
-
Genetic Validation: Use a genetic approach like CRISPR-Cas9 to knock out PRMT5 in your cell line. The resulting phenotype should mimic the effect of your inhibitor. If the inhibitor still produces the phenotype in the knockout cells, it is likely due to off-target effects.
-
Use a Structurally Different Inhibitor: Corroborate your findings with a second, structurally distinct PRMT5 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Dose Optimization: Use the lowest effective concentration of your inhibitor to minimize the engagement of lower-affinity off-targets.
Q4: My PRMT5 inhibitor is potent in biochemical assays but shows weaker activity in cellular assays. What could be the reason?
Discrepancies between biochemical and cellular potency can arise from several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
High Intracellular SAM Concentrations: The concentration of the natural substrate SAM is much higher in cells than in many biochemical assays, which can lead to competition and reduced inhibitor potency.
PRMT5 Inhibitor Selectivity Profile (Representative Data)
The following table summarizes the selectivity of a well-characterized PRMT5 inhibitor, JNJ-64619178, against a panel of other human methyltransferases. This data illustrates the high selectivity of the compound for PRMT5.
| Enzyme | Class | % Inhibition at 10 µM JNJ-64619178 |
| PRMT5/MEP50 | Arginine Methyltransferase (Type II) | >80% |
| PRMT1 | Arginine Methyltransferase (Type I) | <15% |
| PRMT3 | Arginine Methyltransferase (Type I) | <15% |
| PRMT7 | Arginine Methyltransferase (Type III) | <15% |
| Data sourced from publicly available information on JNJ-64619178. |
Experimental Protocols
Biochemical Selectivity Assay: RapidFire High-Throughput Mass Spectrometry (MS)
This assay quantitatively measures the enzymatic activity of PRMTs by detecting the production of S-adenosylhomocysteine (SAH), a universal by-product of SAM-dependent methylation reactions.
Objective: To determine the IC50 values of an inhibitor against a panel of purified PRMT enzymes.
Materials:
-
Purified recombinant PRMT enzymes (e.g., PRMT1, PRMT3, PRMT4, PRMT5/MEP50, PRMT6, PRMT7)
-
Peptide substrate (e.g., histone H4 peptide)
-
S-adenosylmethionine (SAM)
-
Test inhibitor
-
Assay buffer
-
RapidFire MS system
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Mixture: In a microplate, combine the PRMT enzyme, peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Reaction Initiation: Start the reaction by adding SAM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as formic acid.
-
Detection: Analyze the samples using the RapidFire MS system to quantify the amount of SAH produced.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay: Western Blot for Substrate Methylation
This assay measures the ability of an inhibitor to engage PRMT5 within cells by quantifying the reduction of a specific PRMT5-mediated methylation mark.
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction of a PRMT5-mediated methylation mark (e.g., sDMA-SmD3).
Materials:
-
Cell line of interest
-
Test inhibitor
-
Cell lysis buffer
-
Primary antibody specific for the symmetric dimethylated form of a PRMT5 substrate (e.g., anti-sDMA-SmD3)
-
Primary antibody for a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Culture cells and treat them with varying concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against the sDMA mark, followed by the HRP-conjugated secondary antibody.
-
Detection: Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: Quantify the band intensities for the sDMA mark and normalize to the loading control. Plot the normalized band intensity against the inhibitor concentration to determine the EC50 value.
Visualized Workflow for Assessing PRMT5 Inhibitor Selectivity
Caption: Workflow for PRMT5 inhibitor selectivity assessment.
References
- 1. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 regulates T cell interferon response and is a target for acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-29 vs. GSK3326595 in the Context of Lung Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), Prmt5-IN-29 and GSK3326595, with a focus on their potential applications in lung cancer research. This document synthesizes available preclinical data to facilitate an objective comparison of their biochemical potency and cellular effects.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that is frequently overexpressed in various malignancies, including lung cancer, where it plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2] Inhibition of PRMT5 has emerged as a promising therapeutic strategy, leading to the development of several small molecule inhibitors. This guide focuses on a comparative analysis of two such inhibitors: this compound and the clinical-stage compound GSK3326595.
At a Glance: Key Performance Metrics
A direct comparison of this compound and GSK3326595 is limited by the scarcity of publicly available data for this compound, particularly within the context of lung cancer. The following table summarizes the available quantitative data for both compounds.
| Parameter | This compound | GSK3326595 |
| Biochemical IC50 | 1.5 µM[3] | ~6 nM[4] |
| Cellular IC50 (Lung Cancer) | Data not available | Data not available (General cancer cell line gIC50 values range from 2.5 nM to over 10 µM) |
| Mechanism of Action | PRMT5 Inhibitor[3] | Selective, reversible, and potent PRMT5 inhibitor |
| Reported Effects in Cancer | Potential for advanced cancer research | Induces apoptosis and inhibits proliferation in various cancer cell lines |
Delving Deeper: Mechanism of Action and Preclinical Findings
GSK3326595: A Well-Characterized PRMT5 Inhibitor
GSK3326595 is a potent and selective inhibitor of PRMT5. Its mechanism of action involves binding to the PRMT5/MEP50 complex, thereby preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates. This inhibition of PRMT5's methyltransferase activity disrupts various cellular processes that are critical for cancer cell survival and proliferation, including mRNA splicing and the regulation of gene expression.
This compound: An Emerging Research Tool
This compound is described as a potent and orally active PRMT5 inhibitor with a biochemical IC50 of 1.5 µM. Its CAS number is 2242788-69-6. However, detailed studies on its mechanism of action and its effects on cancer cells, particularly lung cancer cells, are not yet available in the peer-reviewed literature. Its higher biochemical IC50 compared to GSK3326595 suggests it may be less potent at the enzymatic level. Further research is required to characterize its cellular activity and potential as a therapeutic agent or research tool.
Experimental Protocols
The following are generalized protocols for evaluating and comparing the efficacy of PRMT5 inhibitors like this compound and GSK3326595 in lung cancer cell lines.
Cell Viability Assay (MTT-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of lung cancer cell lines (e.g., A549, NCI-H1299).
Materials:
-
Lung cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and GSK3326595 stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and GSK3326595 in complete culture medium.
-
Treat the cells with varying concentrations of the inhibitors and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for Target Engagement
This protocol assesses the ability of the inhibitors to modulate the methylation of PRMT5 substrates.
Materials:
-
Lung cancer cell lysates treated with inhibitors
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-PRMT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat lung cancer cells with this compound and GSK3326595 at various concentrations for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in lung cancer cells following inhibitor treatment.
Materials:
-
Lung cancer cells treated with inhibitors
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat lung cancer cells with this compound and GSK3326595 for 48-72 hours.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Visualizing the Landscape: Signaling Pathways and Experimental Design
To provide a clearer understanding of the context in which these inhibitors operate and how their effects can be evaluated, the following diagrams are provided.
References
A Head-to-Head Comparison of PRMT5 Inhibitors: JNJ-64619178 vs. GSK3326595
For researchers and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: JNJ-64619178 and GSK3326595. This analysis is supported by a compilation of experimental data from publicly available preclinical and clinical studies.
Note on Compound Selection: While the initial request specified a comparison with "Prmt5-IN-29," a thorough search of scientific literature and public databases yielded no specific efficacy data for this compound. Therefore, to provide a meaningful and data-driven comparison, we have substituted "this compound" with GSK3326595 (also known as EPZ015666), a well-characterized and clinically evaluated PRMT5 inhibitor with a substantial body of published data.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] Both JNJ-64619178 and GSK3326595 are potent and selective small molecule inhibitors of PRMT5 that have demonstrated anti-tumor activity in preclinical and clinical settings.[3][4]
Quantitative Efficacy Data
The following tables summarize the available quantitative data for JNJ-64619178 and GSK3326595, allowing for a direct comparison of their biochemical and cellular potency, as well as their in vivo anti-tumor effects.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Assay Type | Target/Cell Line | IC50/Ki | Reference |
| JNJ-64619178 | Biochemical (Enzyme Activity) | PRMT5/MEP50 | 0.14 nM (IC50) | |
| Cellular (Growth Inhibition) | A549 (Lung Cancer) | Potent Inhibition | ||
| Cellular (Growth Inhibition) | NCI-H1048 (SCLC) | Potent Inhibition | ||
| Cellular (Growth Inhibition) | Various Lung, Breast, Pancreatic, Hematological Cancer Cell Lines | Potent Antiproliferative Activity | ||
| GSK3326595 (EPZ015666) | Biochemical (Enzyme Activity) | PRMT5 | 22 nM (IC50), 5 nM (Ki) | |
| Biochemical (Enzyme Activity) | PRMT5/MEP50 | 6.2 nM (IC50) | ||
| Cellular (Growth Inhibition) | Z-138 (Mantle Cell Lymphoma) | 96 - 904 nM (IC50 range in various MCL lines) | ||
| Cellular (Growth Inhibition) | Various Lymphoma and Breast Cancer Cell Lines | Potent Inhibition |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| JNJ-64619178 | Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC), Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma | Xenograft | 1 to 10 mg/kg, once daily, oral | Up to 99% TGI, with sustained inhibition after dosing cessation | |
| Small Cell Lung Cancer (SCLC) | NCI-H1048 Xenograft | Not specified | Tumor regression and prolonged growth inhibition | ||
| GSK3326595 (EPZ015666) | Mantle Cell Lymphoma (MCL) | Z-138 Xenograft | 25, 50, 100 mg/kg, twice per day, oral | Dose-dependent antitumor activity | |
| Mantle Cell Lymphoma (MCL) | Z-138 Xenograft | 50, 100 mg/kg BID and 200 mg/kg QD | Statistically significant decrease in tumor volume | ||
| Triple Negative Breast Cancer | Xenograft | Not specified | 39% TGI compared to untreated controls |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: PRMT5 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of PRMT5 inhibitors.
Biochemical Enzyme Activity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PRMT5/MEP50 complex.
Materials:
-
Purified recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Test inhibitor (JNJ-64619178 or GSK3326595)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
In a 96-well plate, combine the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and plot the data to determine the IC50 value using non-linear regression.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Z-138 mantle cell lymphoma)
-
Complete cell culture medium
-
Test inhibitor (JNJ-64619178 or GSK3326595)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for tumor implantation (e.g., NCI-H1048 or Z-138)
-
Test inhibitor formulated for oral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., JNJ-64619178 at 1-10 mg/kg or GSK3326595 at 25-100 mg/kg) or vehicle control orally, once or twice daily, for a specified duration (e.g., 21 days).
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like sDMA levels).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
Both JNJ-64619178 and GSK3326595 are potent and selective inhibitors of PRMT5 with demonstrated anti-tumor activity across a range of preclinical models. JNJ-64619178 exhibits particularly high biochemical potency with an IC50 in the sub-nanomolar range. Both compounds have shown significant in vivo efficacy, leading to tumor growth inhibition and, in the case of JNJ-64619178, tumor regression in certain models. The choice between these or other PRMT5 inhibitors for further research and development will depend on a variety of factors, including the specific cancer type, the presence of predictive biomarkers (such as splicing factor mutations for JNJ-64619178), and the overall safety and pharmacokinetic profiles of the compounds. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPZ 015666 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
A Comparative Guide to PRMT5 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in cellular processes frequently dysregulated in cancer, including cell growth, proliferation, and DNA damage repair.[1][2] This guide provides a comparative overview of Prmt5-IN-29 and other PRMT5 inhibitors that have entered clinical trials, with a focus on their preclinical performance and the experimental methodologies used for their evaluation.
Overview of PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in regulating gene expression, mRNA splicing, and signal transduction pathways.[3][4] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. PRMT5 inhibitors can be broadly categorized based on their mechanism of action, with the most common being competitive with the methyl donor S-adenosylmethionine (SAM) or cooperative with the endogenous inhibitor methylthioadenosine (MTA), the latter showing selectivity for cancers with MTAP gene deletion.
PRMT5 Signaling Pathway and Points of Inhibition
The following diagram illustrates a simplified PRMT5 signaling pathway and the points of intervention by different classes of inhibitors.
Caption: Simplified PRMT5 signaling pathway and mechanisms of inhibition.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and several PRMT5 inhibitors that have progressed to clinical trials. It is important to note that direct comparison of potency values (e.g., IC50) across different studies should be done with caution due to variations in experimental conditions.
Biochemical and Cellular Potency
| Inhibitor | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) | Cellular EC50 / IC50 | Cell Line(s) | Reference(s) |
| This compound | Not specified | 1.5 µM | Not available | Not available | [Vendor Data] |
| MRTX1719 | MTA-cooperative | Not specified | >70-fold selective in MTAPdel vs. WT | HCT116 | |
| JNJ-64619178 | SAM-competitive | >80% inhibition at 10 µM | GI50: 0.4 - 1.9 nM | NCI-H520, HCC-78, NCI-H1048, A427 | [Vendor Data] |
| PRT811 | SAM-competitive | 3.9 nM | 29 - 134 nM | Brain cancer cell lines | [Vendor Data] |
| PF-06939999 | SAM-competitive | Ki < 0.5 nM | IC50: 1.1 nM (SDMA biomarker) | Not specified | [Vendor Data] |
| GSK3326595 | SAM-competitive | 22 nM (EPZ015666) | Nanomolar range | Mantle Cell Lymphoma cell lines |
Note: Limited publicly available data for this compound prevents a comprehensive comparison of its cellular activity.
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Not available | Not available | Not available | |
| MRTX1719 | LU99 (NSCLC) Xenograft | 12.5, 25, 50, 100 mg/kg, daily oral | Dose-dependent antitumor activity | |
| JNJ-64619178 | Solid and hematological xenografts | 1 to 10 mg/kg, once daily oral | Up to 99% | [Vendor Data] |
| PRT811 | U-87 MG (GBM) Xenograft | 20 and 30 mg/kg, once daily oral | 91% and 100% | [Vendor Data] |
| PF-06939999 | A427 (NSCLC) Xenograft | 3, 10, 30 mg/kg, q.d. | Significant TGI | [Vendor Data] |
| GSK3326595 | Granta-519, Maver-1 (MCL) Xenografts | 100 mg/kg, daily | Significant TGI |
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a general workflow for the preclinical evaluation of PRMT5 inhibitors.
Caption: General workflow for preclinical evaluation of PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments.
Biochemical PRMT5 Enzymatic Assay
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of a compound.
-
Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a histone H4 peptide. The inhibition of this reaction by a test compound is quantified.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM)
-
Test compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagents (e.g., scintillation fluid and filter plates for radiometric assays, or specific antibodies for methylated substrate in non-radiometric assays)
-
Microplate reader (scintillation counter or plate reader for chemiluminescence/fluorescence)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the PRMT5/MEP50 enzyme, the substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by filtration).
-
Detect the amount of methylated substrate.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PRMT5 activity by 50%.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
-
Principle: The metabolic activity of viable cells is measured, which is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 to 120 hours).
-
Add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the EC50 or IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Western Blot Analysis for Target Engagement (SDMA Levels)
This protocol is for detecting the symmetric dimethylation of PRMT5 substrates to confirm target engagement of the inhibitor in cells or tissues.
-
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for SDMA and a loading control.
-
Materials:
-
Cell or tissue lysates from treated and untreated samples
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells or tissues and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the reduction in SDMA levels upon inhibitor treatment.
-
In Vivo Solid Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the PRMT5 inhibitor on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Vehicle and PRMT5 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer the PRMT5 inhibitor and vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for SDMA levels).
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the inhibitor.
-
Conclusion
The landscape of PRMT5 inhibitors in clinical development is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical models. While this compound is available as a research tool, the lack of publicly available preclinical data in peer-reviewed literature makes it difficult to position it relative to clinical-stage inhibitors like MRTX1719, JNJ-64619178, PRT811, PF-06939999, and GSK3326595. For researchers and drug development professionals, a thorough evaluation of the preclinical data and the underlying experimental methodologies is crucial for selecting and advancing the most promising therapeutic candidates. The protocols and comparative data presented in this guide are intended to provide a foundational resource for these efforts.
References
Validating Cellular Target Engagement of Prmt5-IN-29: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of PRMT5 inhibitors, using Prmt5-IN-29 as a representative compound. We will explore direct and indirect methods, presenting supporting experimental data for established PRMT5 inhibitors to offer a framework for evaluating novel compounds.
Introduction to PRMT5 and Target Engagement
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][3] Dysregulation of PRMT5 activity is implicated in numerous cancers, making it a compelling therapeutic target.[1]
Validation of target engagement within a cellular context is a crucial step in the development of any PRMT5 inhibitor. It confirms that the compound reaches its intended target in a complex biological system and exerts its inhibitory effect. This guide will compare several robust methods for quantifying the interaction of inhibitors with PRMT5 in cells.
Comparative Analysis of Cellular Target Engagement Assays
Here, we compare three widely used methods to assess PRMT5 target engagement: the NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), and Immunoblotting for downstream pharmacodynamic markers.
| Assay | Principle | Measures | Advantages | Limitations | Example Inhibitor Data (EC50/IC50) |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-PRMT5 fusion protein and a fluorescent energy transfer probe (ETP). Inhibitor displaces the ETP, reducing the BRET signal. | Direct binding of the inhibitor to PRMT5 in live cells. | Quantitative, live-cell measurements, high-throughput compatible. | Requires genetic modification of cells to express the NanoLuc-PRMT5 fusion protein. | GSK3326595: ~20-100 nM LLY-283: ~50-200 nM |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is assessed by heating cell lysates or intact cells and quantifying the amount of soluble PRMT5 at different temperatures. | Direct target engagement by measuring the thermal stabilization of PRMT5 upon inhibitor binding. | Label-free, applicable to unmodified cells and tissues. | Lower throughput, may not be suitable for all inhibitors, requires specific antibodies for detection. | Qualitative or semi-quantitative assessment of target engagement. |
| Immunoblotting of sDMA Substrates | Measures the downstream effect of PRMT5 inhibition by quantifying the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmBB' or histone H4R3. | Indirect measure of PRMT5 enzymatic activity inhibition in cells. | Reflects functional consequence of target engagement, uses standard laboratory techniques. | Indirect measure, signal may be affected by substrate turnover rates and other cellular factors. | GSK591: Dose-dependent decrease in SmBB'-Rme2s LLY-283: IC50 of 25 nM for SmBB' methylation in MCF7 cells. |
Experimental Protocols and Workflows
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of inhibitor binding to PRMT5 in living cells.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a vector encoding for a NanoLuc®-PRMT5 fusion protein and a control vector.
-
Incubate for 24 hours post-transfection.
-
-
Assay Preparation:
-
Harvest and resuspend transfected cells in Opti-MEM.
-
Dispense cells into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors.
-
Add the compounds to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
Probe Addition and Signal Measurement:
-
Add the NanoBRET™ energy transfer probe (ETP) to the wells.
-
Add the Nano-Glo® substrate (furimazine).
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the EC50.
-
Workflow Diagram:
Caption: Workflow for the NanoBRET Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of PRMT5 upon inhibitor binding.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF7) to ~80% confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet precipitated proteins.
-
Collect the supernatant containing soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Immunoblotting:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against PRMT5, followed by a secondary antibody.
-
Visualize and quantify the PRMT5 bands.
-
-
Data Analysis:
-
Plot the amount of soluble PRMT5 against the temperature for both treated and untreated samples.
-
A shift in the melting curve to higher temperatures indicates target engagement.
-
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Immunoblotting for Symmetric Di-Methyl Arginine (sDMA) Marks
This method provides a functional readout of PRMT5 inhibition by measuring the methylation of its substrates.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF7) and treat with a dose range of this compound for an extended period (e.g., 48-72 hours) to allow for substrate turnover.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with PBS and lyse in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA-SmBB' or anti-H4R3me2s).
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total protein (e.g., total SmBB' or total Histone H4) as a loading control.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the sDMA mark and the total protein.
-
Normalize the sDMA signal to the total substrate signal.
-
Plot the normalized sDMA levels against the inhibitor concentration to determine the IC50.
-
Workflow Diagram:
Caption: Workflow for Immunoblotting of sDMA Substrates.
PRMT5 Signaling Pathway
PRMT5 plays a crucial role in multiple cellular pathways. Its inhibition can impact gene expression through the methylation of histones and other transcription-related proteins.
Caption: Simplified PRMT5 Signaling Pathway and Point of Inhibition.
Conclusion
Validating the cellular target engagement of a novel PRMT5 inhibitor like this compound is essential for its preclinical development. This guide has outlined and compared several key methodologies, from direct binding assays like NanoBRET to functional cellular assays such as immunoblotting for downstream methylation marks. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. A multi-assay approach is often recommended to build a comprehensive understanding of a compound's cellular activity and confirm its on-target effects. The provided protocols and workflows serve as a starting point for researchers to design and execute robust target engagement studies.
References
Prmt5-IN-29 vs. PRMT5 Knockdown: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the small molecule inhibitor Prmt5-IN-29 and genetic knockdown of the Protein Arginine Methyltransferase 5 (PRMT5) enzyme. The objective is to offer a clear, data-driven comparison to inform research and drug development decisions. While extensive data exists for PRMT5 knockdown across various cancer models, public domain information on the specific efficacy of this compound is currently limited. This guide compiles the available data and provides context based on the broader class of PRMT5 inhibitors.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the known quantitative data for this compound and the effects observed with PRMT5 knockdown.
Table 1: In Vitro Efficacy
| Parameter | This compound | PRMT5 Knockdown (shRNA/siRNA) | Cell Lines/Model System |
| IC50 | 1.5 µM[1] | Not Applicable | Not specified for this compound[1] |
| Cell Proliferation | Data not available | Significant decrease | Hepatocellular carcinoma (Huh7, SK-Hep1)[2][3], Lung cancer (A549, H1299)[4], Colorectal cancer (HCT116, SW480), Adult T-cell leukemia/lymphoma |
| Apoptosis | Data not available | Induction of apoptosis | Glioblastoma (A549, U1242, U251), Hematopoietic progenitor cells |
| Cell Cycle Arrest | Data not available | G1 phase arrest | Hepatocellular carcinoma cells |
Note: The IC50 value for this compound is provided by the manufacturer, but the specific assay conditions and cell line used are not detailed in the available public information.
Table 2: In Vivo Efficacy
| Parameter | This compound | PRMT5 Knockdown (shRNA) | Animal Model |
| Tumor Growth Inhibition | Data not available | Significant reduction in tumor volume and weight | Hepatocellular carcinoma xenograft, Prostate cancer xenograft, Cervical cancer xenograft |
| Metastasis | Data not available | Decreased liver metastasis | Pancreatic cancer orthotopic model |
Signaling Pathways
PRMT5 inhibition, either through small molecules or genetic knockdown, impacts several critical oncogenic signaling pathways. The diagrams below illustrate the key mechanisms.
PRMT5 directly methylates AKT1 at arginine 391, a crucial step for its activation. This methylation, in concert with PIP3, facilitates AKT's translocation to the cell membrane where it is phosphorylated and activated, leading to downstream signaling that promotes cell proliferation and survival. Both PRMT5 inhibitors and knockdown are expected to disrupt this process, leading to decreased AKT activity.
PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing the expression of WNT pathway antagonists, such as DKK1 and DKK3. PRMT5-mediated symmetric dimethylation of histone H3 at arginine 8 (H3R8) and histone H4 at arginine 3 (H4R3) on the promoters of these antagonists leads to their transcriptional repression. Reduced levels of DKK1/3 result in the activation of the WNT pathway, translocation of β-catenin to the nucleus, and subsequent transcription of pro-proliferative target genes. Inhibition or knockdown of PRMT5 would be expected to derepress these antagonists and inhibit WNT signaling.
PRMT5 can modulate the ERK1/2 signaling pathway by methylating RAF proteins, which can limit their kinase activity and stability. This, in turn, reduces the amplitude of the downstream ERK1/2 signal, affecting cell fate decisions between proliferation and differentiation. The precise outcome of PRMT5 inhibition on the ERK pathway can be context-dependent.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PRMT5 inhibition and knockdown are provided below.
Western Blotting for PRMT5 and Methylation Marks
Objective: To assess the protein levels of PRMT5 and the status of symmetric dimethylarginine (sDMA) marks on target proteins (e.g., H4R3me2s, SmD3).
Experimental Workflow:
References
Prmt5-IN-29: A Comparative Guide to Synergistic Effects with Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator, and its inhibition is a promising strategy in cancer therapy. While the specific inhibitor Prmt5-IN-29 has been identified as a potent, orally active agent with an IC50 of 1.5 μM, publicly available data on its synergistic effects with other epigenetic drugs are currently limited[1]. This guide, therefore, provides a comparative analysis of the synergistic potential of PRMT5 inhibitors by examining well-characterized tool compounds that are representative of this drug class. The following sections detail the synergistic interactions of PRMT5 inhibitors with other key epigenetic modulators, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development efforts.
I. Synergistic Effects of PRMT5 and PARP Inhibitors in Breast Cancer
The combination of PRMT5 inhibitors and Poly (ADP-ribose) Polymerase (PARP) inhibitors has demonstrated significant synergy in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC) cells. This synergy is rooted in the concept of synthetic lethality, where the inhibition of two key DNA damage repair (DDR) pathways leads to cancer cell death.
Data Presentation
| Cell Line | PRMT5 Inhibitor | PARP Inhibitor | IC50 (Single Agent) | Synergy Score (Method) | Reference |
| MDA-MB-468 (BRCA1-wt) | GSK3326595 | Olaparib | GSK3326595: ~1 µM; Olaparib: >10 µM | Synergistic (Loewe) | [2][3] |
| HCC1806 (BRCA1-wt) | GSK3326595 | Talazoparib | GSK3326595: ~0.5 µM; Talazoparib: ~0.01 µM | Synergistic (Loewe) | [2][3] |
| A2780 (Ovarian, HR-proficient) | C220 | Olaparib | C220: ~50 nM; Olaparib: ~2 µM | Synergistic (ZIP model) | |
| ES2 (Ovarian, HR-proficient) | C220 | Olaparib | C220: ~100 nM; Olaparib: ~5 µM | Synergistic (ZIP model) | |
| A2780 (Ovarian, HR-proficient) | PRT543 | Olaparib | PRT543: ~25 nM; Olaparib: ~2 µM | Synergistic |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and the synergistic effect of drug combinations.
-
Protocol:
-
Seed breast cancer cells (e.g., MDA-MB-468, HCC1806) in 96-well opaque-walled plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor (e.g., GSK3326595) and PARP inhibitor (e.g., Olaparib or Talazoparib) in culture medium.
-
Treat the cells with single agents or in a dose-matrix combination for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent (Promega) to each well at a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader (e.g., GloMax® Discover, Promega).
-
Calculate cell viability as a percentage of the DMSO-treated control and determine IC50 values using non-linear regression. Synergy is calculated using models such as the Loewe additivity or Bliss independence model with software like Combenefit.
-
2. Western Blot Analysis of DNA Damage Markers
-
Objective: To assess the molecular mechanism of synergy by observing changes in protein expression related to the DNA damage response.
-
Protocol:
-
Treat cells with the PRMT5 inhibitor, PARP inhibitor, or the combination for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-γH2AX (Ser139)
-
Rabbit anti-RAD51
-
Rabbit anti-PRMT5
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualization
Caption: Synergistic mechanism of PRMT5 and PARP inhibitors.
II. Synergistic Effects of PRMT5 and EZH2 Inhibitors in Colorectal Cancer
The combination of inhibitors targeting PRMT5 and the histone methyltransferase EZH2 has shown synergistic anti-proliferative effects in colorectal cancer (CRC) cells. This synergy arises from the co-regulation of key tumor suppressor genes.
Data Presentation
| Cell Line | PRMT5 Inhibitor | EZH2 Inhibitor | Synergy Score (Method) | Reference |
| HCT116 | GSK591 | GSK126 | CI < 0.8 (CompuSyn) | |
| SW480 | GSK591 | GSK126 | CI < 0.8 (CompuSyn) |
CI: Combination Index. A CI < 1 indicates synergy.
Experimental Protocols
1. Cell Proliferation Assay (CCK-8)
-
Objective: To assess the synergistic anti-proliferative effects of combined PRMT5 and EZH2 inhibition.
-
Protocol:
-
Seed HCT116 or SW480 cells in 96-well plates.
-
Treat cells with GSK591, GSK126, or a combination at various concentrations for 7 days.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the combination index (CI) using CompuSyn software to determine synergy.
-
2. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To investigate the epigenetic mechanism of synergy by examining histone modifications at target gene promoters.
-
Protocol:
-
Cross-link protein-DNA complexes in treated cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with antibodies against H4R3me2s (a PRMT5 mark) or H3K27me3 (an EZH2 mark).
-
Reverse the cross-links and purify the DNA.
-
Analyze the precipitated DNA by qPCR using primers for the promoter region of target genes like CDKN2B.
-
Mandatory Visualization
Caption: Synergistic repression of CDKN2B by PRMT5 and EZH2.
III. Synergistic Effects of Type I and Type II PRMT Inhibitors in Multiple Myeloma
The concurrent inhibition of Type I (e.g., PRMT1) and Type II (PRMT5) protein arginine methyltransferases demonstrates strong synergistic anti-myeloma activity. This is attributed to the comprehensive suppression of arginine methylation, a post-translational modification crucial for multiple cellular processes in cancer.
Data Presentation
| Cell Line | Type I PRMTi | Type II PRMTi (PRMT5) | Synergy Score (Method) | Reference |
| JJN3 | GSK3368715 | EPZ015666 | 33.5 (SynergyFinder) | |
| MM1S | GSK3368715 | EPZ015666 | 32.8 (SynergyFinder) | |
| KMS11 | GSK3368715 | EPZ015666 | 14.3 (SynergyFinder) |
A SynergyFinder score > 10 is considered synergistic.
Experimental Protocols
1. Dose-Response and Synergy Analysis
-
Objective: To evaluate the synergistic cytotoxicity of combined Type I and Type II PRMT inhibition.
-
Protocol:
-
Perform dose-dependent cell viability assays for each inhibitor individually in multiple myeloma cell lines to determine the effective dose range.
-
Treat cells with a matrix of concentrations of both GSK3368715 and EPZ015666.
-
Assess cell viability after a defined period (e.g., 72 hours) using the CellTiter-Glo® assay as described previously.
-
Analyze the data using the SynergyFinder algorithm to calculate synergy scores.
-
2. Global Arginine Methylation Assessment by Western Blot
-
Objective: To confirm the on-target effect of the drug combination on global arginine methylation.
-
Protocol:
-
Treat multiple myeloma cells with single agents and the combination.
-
Prepare whole-cell lysates and perform western blotting as described in Section I.
-
Probe membranes with antibodies specific for:
-
Asymmetric dimethylarginine (ADMA)
-
Symmetric dimethylarginine (SDMA)
-
Monomethylarginine (MMA)
-
-
Use a loading control like β-actin to ensure equal protein loading.
-
Mandatory Visualization
Caption: Dual inhibition of Type I and II PRMTs leads to synergistic anti-myeloma effects.
Conclusion
While direct evidence for the synergistic effects of this compound is yet to be published, the data from other potent and selective PRMT5 inhibitors strongly suggest that combination therapies are a promising avenue for this class of drugs. The synergistic interactions with PARP inhibitors, EZH2 inhibitors, and Type I PRMT inhibitors highlight the potential of targeting multiple epigenetic pathways or creating synthetic lethality to enhance anti-cancer efficacy. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the synergistic potential of this compound and further explore the complex interplay of epigenetic modifications in cancer.
References
Prmt5-IN-29 selectivity profile against a panel of methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in cellular processes such as transcriptional regulation, RNA splicing, and signal transduction.[1][2] The development of potent and selective PRMT5 inhibitors is a key focus of drug discovery efforts. A crucial aspect of characterizing these inhibitors is determining their selectivity profile against other methyltransferases to minimize off-target effects.
This guide provides a comparative framework for assessing the selectivity of PRMT5 inhibitors, using the well-characterized inhibitor EPZ015666 (also known as GSK3235025) as an exemplar. The methodologies and data presentation can serve as a template for evaluating novel compounds like Prmt5-IN-29.
Understanding PRMT5 and Its Role in Signaling
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a pivotal role in regulating gene expression. For instance, PRMT5-mediated methylation of histones H4R3 and H3R8 is generally associated with transcriptional repression.[1] Dysregulation of PRMT5 activity has been implicated in various cancers through its influence on key signaling pathways, including:
-
Growth Factor Signaling: PRMT5 can regulate the activity of proteins in growth factor signaling pathways. For example, it can methylate EGFR, which may impact downstream signaling through the ERK pathway.
-
PI3K/AKT/mTOR Pathway: PRMT5 can influence this critical survival pathway. Inhibition of PRMT5 has been shown to reduce mTOR signaling in certain contexts.
-
WNT/β-catenin Signaling: In some lymphoma cells, PRMT5 promotes this pathway by epigenetically silencing its antagonists.
Below is a diagram illustrating a simplified overview of a generic PRMT5 signaling pathway.
Caption: Simplified PRMT5 Signaling Pathways.
Selectivity Profile of a PRMT5 Inhibitor
A highly selective inhibitor will demonstrate potent inhibition of its intended target with significantly less activity against other related enzymes. The following table presents the selectivity profile of EPZ015666 against a panel of protein methyltransferases.
| Methyltransferase Target | IC50 (µM) | Selectivity vs. PRMT5 (fold) |
| PRMT5 | 0.022 | 1 |
| PRMT1 | >50 | >2272 |
| PRMT3 | >50 | >2272 |
| PRMT4 (CARM1) | >50 | >2272 |
| PRMT6 | >50 | >2272 |
| PRMT8 | >50 | >2272 |
| SETD2 | >50 | >2272 |
| SUV39H2 | >50 | >2272 |
| SETD7 | >50 | >2272 |
| MLL1 | >50 | >2272 |
| EZH2 | >50 | >2272 |
| SMYD2 | >50 | >2272 |
| SMYD3 | >50 | >2272 |
| G9a | >50 | >2272 |
| SUV4-20H1/2 | >50 | >2272 |
Data sourced from Chan-Penebre et al., Nat Chem Biol. 2015 Jun;11(6):432-7 as presented by BenchChem.
This data clearly demonstrates that EPZ015666 is highly selective for PRMT5, with minimal to no inhibitory activity against a broad range of other methyltransferases at the tested concentrations.
Experimental Protocols for Determining Selectivity
The selectivity of PRMT5 inhibitors is often determined using biochemical assays that measure the enzymatic activity of a panel of methyltransferases in the presence of the inhibitor. A common method is the radiometric filter-binding assay.
Radiometric Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a specific substrate by the methyltransferase enzyme.
Materials:
-
Enzymes: Purified recombinant human methyltransferases (e.g., PRMT5/MEP50 complex and a panel of other PMTs).
-
Substrates: Specific peptide substrates for each enzyme. For PRMT5, a histone H4-derived peptide is often used.
-
Cofactor: Radiolabeled S-adenosyl-L-methionine ([³H]-SAM).
-
Inhibitor: Test compound (e.g., this compound, EPZ015666) at various concentrations.
-
Assay Buffer: Optimized for each enzyme's activity.
-
Filter Plates: Phosphocellulose or similar filter plates that bind the peptide substrate.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Reaction Setup: Enzymatic reactions are prepared in a 96-well plate. Each well contains the assay buffer, the specific methyltransferase, and its corresponding peptide substrate.
-
Inhibitor Addition: The test inhibitor is added to the wells at a range of concentrations to determine a dose-response curve. Control wells contain the vehicle (e.g., DMSO) without the inhibitor.
-
Reaction Initiation: The methylation reaction is started by the addition of [³H]-SAM.
-
Incubation: The reaction plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Quenching and Filtration: The reaction is stopped, and the mixture is transferred to a filter plate. The peptide substrate, now potentially radiolabeled, is captured on the filter, while unincorporated [³H]-SAM is washed away.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The raw counts per minute (CPM) are used to calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Below is a diagram illustrating the workflow of this radiometric assay.
Caption: Workflow of the radiometric methyltransferase assay.
Conclusion
The comprehensive evaluation of a PRMT5 inhibitor's selectivity is paramount for its development as a therapeutic agent. This guide outlines the key components of such an evaluation, including the presentation of comparative selectivity data, detailed experimental protocols for generating this data, and the broader context of PRMT5's role in cellular signaling. By applying these principles, researchers can rigorously characterize novel inhibitors like this compound and benchmark them against existing compounds, ultimately advancing the field of epigenetic drug discovery.
References
A Comparative Guide to PRMT5 Inhibitors: MTA-Cooperative vs. First-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two major classes of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: the novel methylthioadenosine (MTA)-cooperative inhibitors and the first-generation, non-cooperative inhibitors. This comparison is supported by experimental data to objectively evaluate their performance and potential therapeutic applications.
A Note on Prmt5-IN-29: A thorough review of publicly available scientific literature and databases did not yield sufficient data to perform a meaningful and direct comparison of this compound with MTA-cooperative PRMT5 inhibitors. The available information is limited to supplier-provided data, lacking in-depth details on its mechanism of action, selectivity, and in vivo efficacy. Therefore, this guide will focus on a comparative analysis of well-characterized MTA-cooperative inhibitors and a representative first-generation, non-cooperative inhibitor, GSK3326595.
Introduction to PRMT5 Inhibition Strategies
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Its overexpression is implicated in numerous cancers, making it an attractive therapeutic target.[2][3]
Two primary strategies for inhibiting PRMT5 have emerged:
-
First-Generation (Non-Cooperative) Inhibitors: These molecules, such as GSK3326595, typically act as S-adenosylmethionine (SAM)-competitive or substrate-competitive inhibitors, blocking the catalytic activity of PRMT5 in all cells.[3]
-
MTA-Cooperative Inhibitors: This newer class of inhibitors, including compounds like MRTX1719 and AMG 193, exhibits a novel mechanism of action. They preferentially bind to and inhibit the PRMT5-MTA complex. This complex is abundant in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in many cancers. MTAP deficiency leads to the accumulation of MTA, which endogenously inhibits PRMT5 to some extent, creating a vulnerability that MTA-cooperative inhibitors exploit for selective tumor cell killing.
Comparative Performance Data
The following tables summarize the quantitative data for representative MTA-cooperative and non-cooperative PRMT5 inhibitors.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Class | Target | IC50 (nM) without MTA | IC50 (nM) with MTA | Fold Potentiation with MTA | Reference |
| MRTX1719 | MTA-Cooperative | PRMT5/MEP50 | 20.4 | 3.6 | ~5.7 | |
| AMG 193 (AM-9747) | MTA-Cooperative | PRMT5:MEP50 | - | - | 46-fold lower IC50 in MTAP-deleted cells | |
| GSK3326595 | Non-Cooperative (SAM-uncompetitive) | PRMT5/MEP50 | Potent | No significant change | N/A | |
| JNJ-64619178 | Non-Cooperative (SAM-competitive) | PRMT5/MEP50 | Potent | No significant change | N/A |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | MTAP Status | Cellular IC50 | Effect on SDMA Levels | Reference |
| MRTX1719 | HCT116 | Wild-Type | >70-fold higher than MTAP-deleted | Minimal effect | |
| HCT116 | Deleted | Potent | Strong inhibition | ||
| AMG 193 (AM-9747) | Isogenic HCT116 | Wild-Type | 46-fold higher than MTAP-deleted | 90-fold higher IC50 than MTAP-deleted | |
| Isogenic HCT116 | Deleted | Potent | Potent inhibition | ||
| GSK3326595 | Various | Wild-Type & Deleted | Similar potency | Inhibition in both | |
| JNJ-64619178 | LU99 (MTAP-deleted) | Deleted | Potent | Strong inhibition in tumor and bone marrow |
Mechanism of Action and Signaling Pathways
PRMT5 regulates multiple oncogenic signaling pathways. Its inhibition can impact cell cycle progression, apoptosis, and DNA damage response.
The distinct mechanisms of action of the two inhibitor classes are visualized below.
References
- 1. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Prmt5-IN-29 in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Prmt5-IN-29 and other prominent PRMT5 inhibitors across various cancer cell lines. While publicly available data on this compound is currently limited, this document provides the existing information and places it in the context of more extensively studied PRMT5 inhibitors, supported by experimental data and detailed methodologies.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of both histone and non-histone proteins, PRMT5 plays a crucial role in numerous cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] Its overexpression is linked to poor prognosis in a variety of cancers, such as lymphomas, as well as breast, lung, and colorectal cancers, making it an attractive target for therapeutic intervention.[1] PRMT5 inhibitors are small molecules designed to block the methyltransferase activity of the PRMT5 enzyme, thereby disrupting cellular processes that are aberrantly driven by PRMT5 in cancer cells, ultimately leading to the inhibition of cell growth and induction of apoptosis.[1]
This compound: An Emerging PRMT5 Inhibitor
This compound is described as a potent and orally active PRMT5 inhibitor. Currently, detailed studies characterizing its activity across a wide range of cancer cell lines are not extensively available in the public domain. However, initial information from chemical suppliers indicates a half-maximal inhibitory concentration (IC50) of 1.5 µM.[2][3] This information is primarily sourced from patent literature, specifically patent WO2023287787A1.
Table 1: Summary of Available Data for this compound
| Compound | Reported IC50 | Notes | Source |
| This compound | 1.5 µM | Potent and orally active PRMT5 inhibitor. Specific cell line and assay conditions for this IC50 value are not detailed in publicly available sources. |
Comparative Efficacy of PRMT5 Inhibitors in Diverse Cancer Cell Lines
To provide a comparative context for the potential efficacy of this compound, the following table summarizes the in vitro activity of other well-characterized PRMT5 inhibitors across a variety of cancer cell lines. It is important to note that IC50 values can vary based on the specific experimental conditions, including the assay used and the incubation time.
Table 2: Comparative IC50 Values of Selected PRMT5 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| GSK591 | Lung Cancer | A549, ASTC-a-1 | 0.1 (used concentration) |
| Colorectal Cancer | HCT116, SW480 | Not explicitly defined as IC50, but effective at diminishing SDMA expression | |
| EPZ015666 | Triple-Negative Breast Cancer | MDA-MB-453, MDA-MB-468, HCC38 | 1-10 (used concentration) |
| PRT-382 | Mantle Cell Lymphoma | 8 MCL cell lines | < 1 |
| CMP5 | Adult T-Cell Leukemia/Lymphoma | ATL-related cell lines | 3.98 - 21.65 |
| T-cell Acute Lymphoblastic Leukemia | T-ALL cell lines | 32.5 - 92.97 | |
| HLCL61 | Adult T-Cell Leukemia/Lymphoma | ATL-related cell lines | 3.09 - 7.58 |
| T-cell Acute Lymphoblastic Leukemia | T-ALL cell lines | 13.06 - 22.72 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to evaluate the efficacy of PRMT5 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound or other PRMT5 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression and methylation levels following treatment with a PRMT5 inhibitor.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-H4R3me2s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor at various concentrations and for the desired duration. Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s to assess PRMT5 activity) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after inhibitor treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with the PRMT5 inhibitor for the desired time. Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizing PRMT5 Inhibition Pathways and Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
A Comparative Guide to PRMT5 Inhibitors: Validating Anti-Proliferative Effects of GSK3326595 and JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of two prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, GSK3326595 and JNJ-64619178. PRMT5 is a key enzyme involved in the regulation of gene expression, RNA splicing, and cell signaling pathways, and its overexpression is implicated in numerous cancers, making it a prime target for therapeutic intervention. This document summarizes their mechanisms of action, presents available anti-proliferative data, details experimental protocols for assessing their efficacy, and visualizes the pertinent biological pathways and experimental workflows.
Mechanism of Action and Biochemical Potency
GSK3326595 and JNJ-64619178, while both targeting PRMT5, exhibit distinct mechanisms of inhibition. GSK3326595 is a potent, selective, and reversible inhibitor that is S-adenosylmethionine (SAM) uncompetitive and peptide competitive.[1][2][3] In contrast, JNJ-64619178 is a highly potent and selective, orally available, irreversible inhibitor that binds to both the SAM and substrate-binding pockets of the PRMT5/MEP50 complex.[4][5]
Biochemically, JNJ-64619178 demonstrates exceptional potency with a reported IC50 of 0.14 nM against the PRMT5-MEP50 complex. GSK3326595 also shows high potency with a reported IC50 of 6.2 nM.
Comparative Anti-Proliferative Activity
Both GSK3326595 and JNJ-64619178 have demonstrated broad anti-proliferative activity across a range of cancer cell lines. The following table summarizes the available half-maximal growth inhibition (GI50) values for each compound in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Cancer Type | Cell Line | GSK3326595 GI50 (µM) | JNJ-64619178 GI50 (µM) |
| Bladder Cancer | 5637 | 0.069 | Not Reported |
| Glioblastoma | A-172 | 1.167 | Not Reported |
| Lung Cancer | NCI-H1048 | Not Reported | < 0.001 |
| Breast Cancer | MDA-MB-468 | Sensitive (qualitative) | Not Reported |
| Mantle Cell Lymphoma | Z-138 | Sensitive (qualitative) | Not Reported |
Data for JNJ-64619178 in a broader panel of cell lines is available, showing potent activity in subsets of various cancer types including lung, breast, pancreatic, and hematological malignancies. A comprehensive head-to-head comparison in a large, identical cell line panel is not publicly available.
Experimental Protocols
The anti-proliferative effects of PRMT5 inhibitors are commonly assessed using cell viability assays such as the MTT and CellTiter-Glo® assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at approximately 570 nm.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PRMT5 inhibitor or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the amount of ATP, an indicator of metabolically active cells.
Principle: The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the PRMT5 inhibitor in an opaque-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle-treated control and calculate the GI50 from the dose-response curve.
Mandatory Visualizations
PRMT5 Signaling Pathway
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow for Anti-Proliferative Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. axonmedchem.com [axonmedchem.com]
A Head-to-Head Comparison: Next-Generation PRMT5 Inhibition vs. First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evolving Landscape of PRMT5-Targeted Therapies.
The field of epigenetic drug discovery has identified Protein Arginine Methyltransferase 5 (PRMT5) as a pivotal therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 is a critical regulator of essential cellular processes, including gene transcription, RNA splicing, and cell cycle progression. Its dysregulation is a common feature in a variety of cancers, making it a compelling target for therapeutic intervention.
This guide provides a detailed, data-driven comparison between a potent, next-generation PRMT5 inhibitor, exemplified here by a novel tetrahydroisoquinoline derivative designated as "Compound 20" (used as a representative for advanced compounds like Prmt5-IN-29 due to more available public data), and the well-characterized first-generation inhibitors, GSK3326595 (Pemrametostat) and JNJ-64619178.
At a Glance: Key Performance Metrics
The following tables summarize the key quantitative data, offering a clear comparison of the biochemical potency and cellular activity of these PRMT5 inhibitors.
Table 1: Biochemical Potency and Target Engagement
| Parameter | Compound 20 (Next-Gen) | GSK3326595 (First-Gen) | JNJ-64619178 (First-Gen) | Mechanism of Action |
| Biochemical IC₅₀ | 4.2 nM[1] | 9.2 nM[1] | Sub-nanomolar[2] | Cmpd 20/GSK3326595: Substrate-competitive, SAM-uncompetitive.[2] JNJ-64619178: SAM-competitive.[2] |
| Cellular Thermal Shift (ΔTₘ) | 7.2 °C | 5.5 °C | Not Reported | Measures direct target binding in cells. |
Note: IC₅₀ values can vary based on specific assay conditions.
Table 2: Cellular Activity and Anti-Proliferative Effects
| Inhibitor | Cell Line | sDMA IC₅₀ (Target Inhibition) | Proliferation IC₅₀ (Anti-cancer Effect) | Reference |
| Compound 9 (Covalent Next-Gen) | Granta-519 (MCL) | 12 nM | 60 nM | |
| GSK3326595 | Z-138 (MCL) | ~25 nM (EC₅₀) | ~80 nM (gIC₅₀) | |
| GSK3326595 | MCF-7 RBKO (Breast) | Not Reported | 144.1 nM | |
| GSK3326595 | T47D RBKO (Breast) | Not Reported | 248.5 nM | |
| JNJ-64619178 | Various Solid Tumors | Potent Inhibition | Broad Activity |
MCL: Mantle Cell Lymphoma; RBKO: RB Knockout
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome | Reference |
| GSK3326595 | Z-138 (Lymphoma) | 100 mg/kg BID | 106.05% Tumor Growth Inhibition | |
| GSK3326595 | REC-1 (Lymphoma) | 100 mg/kg BID | 55% Tumor Growth Inhibition | |
| Generic PRMT5i | H-358 (Lung Cancer) | Not Specified | Significant Tumor Growth Inhibition | |
| EPZ015666 | TNBC | Not Specified | 39% Tumor Growth Inhibition |
BID: Twice daily. TGI: Tumor Growth Inhibition.
Delving Deeper: Experimental Data and Protocols
Objective comparison requires an understanding of the methodologies used to generate the data. Below are detailed protocols for the key experiments cited.
Experimental Protocol 1: Biochemical PRMT5 Enzymatic Assay (IC₅₀ Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PRMT5/MEP50 complex.
Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate, typically a histone H4-derived peptide. The inhibition of this reaction is quantified to determine the IC₅₀ value.
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Biotinylated Histone H4 peptide substrate.
-
S-adenosylmethionine (SAM), often radiolabeled ([³H]-SAM) or used in conjunction with SAH detection systems.
-
Test compounds (e.g., Compound 20, GSK3326595).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).
-
Detection reagents (e.g., Scintillation fluid for radiolabel assays, or antibody/bead-based systems like AlphaLISA for non-radioactive detection).
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Reaction Setup: In a microplate, add the PRMT5/MEP50 enzyme, the histone peptide substrate, and the diluted test compounds.
-
Initiation: Start the enzymatic reaction by adding SAM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).
-
Termination & Detection: Stop the reaction. Quantify the methylated product or the S-adenosylhomocysteine (SAH) byproduct. For radiolabeled assays, this involves capturing the methylated peptide on a filter plate and measuring radioactivity. For AlphaLISA, acceptor and donor beads are added, and the signal is read on a compatible plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Experimental Protocol 2: Cellular sDMA Western Blot (Target Engagement)
This assay confirms that the inhibitor engages PRMT5 within a cellular context by measuring the levels of symmetric dimethylarginine (sDMA), a direct product of PRMT5 activity.
Principle: Cells are treated with the inhibitor, and the total cellular protein is extracted. Western blotting is used to detect the levels of a known PRMT5 substrate mark, such as sDMA on SmD3 proteins or H4R3me2s, normalized to a loading control.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, Z-138).
-
PRMT5 inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-sDMA (e.g., anti-SmD3me2s or anti-H4R3me2s) and a loading control (e.g., β-actin, GAPDH, or total Histone H4).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and treat with a range of inhibitor concentrations for a specified time (e.g., 72-96 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine and normalize the protein concentration for all samples.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with the primary anti-sDMA antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities. Normalize the sDMA signal to the loading control to determine the relative reduction in PRMT5 activity and calculate the cellular IC₅₀ for target inhibition.
Experimental Protocol 3: In Vivo Tumor Xenograft Study (Efficacy)
This protocol evaluates the anti-tumor efficacy of a PRMT5 inhibitor in a living organism using a subcutaneous xenograft mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the PRMT5 inhibitor, and tumor growth is monitored over time to assess the compound's anti-tumor activity.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Human cancer cell line known to be sensitive to PRMT5 inhibition.
-
Sterile PBS and Matrigel (optional).
-
PRMT5 inhibitor formulated in a suitable vehicle for in vivo administration (e.g., oral gavage).
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer the PRMT5 inhibitor and vehicle according to the predetermined dosing schedule (e.g., 100 mg/kg, twice daily via oral gavage).
-
Monitoring: Measure tumor volumes (e.g., 2-3 times per week) using calipers. Monitor mouse body weight as an indicator of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint. Euthanize the mice, excise the tumors, and weigh them. Calculate the percent tumor growth inhibition (%TGI) for the treatment groups relative to the vehicle control. Tumors can be further processed for pharmacodynamic analysis (e.g., sDMA Western blot).
Mandatory Visualizations
// Connections "Growth_Factors" -> PRMT5 [label=" Activates"]; "Cytokines" -> PRMT5 [label=" Activates"]; PRMT5 -> "Histones" [label=" sDMA"]; PRMT5 -> "Splicing_Factors" [label=" sDMA"]; PRMT5 -> "Signaling_Proteins" [label=" sDMA"];
"Compound_20" -> PRMT5 [color="#EA4335"]; "GSK3326595" -> PRMT5 [color="#EA4335"]; "JNJ_64619178" -> PRMT5 [color="#EA4335"];
"Histones" -> "Gene_Transcription"; "Splicing_Factors" -> "RNA_Splicing"; "Signaling_Proteins" -> "Signal_Transduction";
"Gene_Transcription" -> "Cell_Proliferation"; "RNA_Splicing" -> "Cell_Proliferation"; "Signal_Transduction" -> "Cell_Proliferation"; } end_dot Caption: PRMT5 signaling and points of therapeutic intervention.
References
Prmt5-IN-29: Efficacy in MTAP-Deleted vs. MTAP-Wildtype Cancers - A Comparative Guide
A notable gap in publicly available research exists for the specific compound Prmt5-IN-29 regarding its differential efficacy in cancers based on their MTAP (methylthioadenosine phosphorylase) status. While commercial suppliers list this compound as a potent and orally active PRMT5 inhibitor, preclinical and clinical data comparing its activity in MTAP-deleted versus MTAP-wildtype cancer models are not available in the public domain.[1][2][3][4][5]
This guide will therefore focus on the broader class of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, for which there is a substantial body of evidence demonstrating a synthetic lethal interaction with MTAP deletion. We will present a comparative analysis of well-characterized PRMT5 inhibitors, particularly MTA-cooperative inhibitors, in MTAP-deleted and MTAP-wildtype cancer settings. This will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of targeting PRMT5 in this genetically defined patient population.
The Synthetic Lethal Relationship Between PRMT5 Inhibition and MTAP Deletion
The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant percentage of human cancers, including glioblastoma, pancreatic cancer, non-small cell lung cancer, and mesothelioma. MTAP is a key enzyme in the methionine salvage pathway, responsible for metabolizing methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to high levels.
This accumulation of MTA creates a unique vulnerability. MTA acts as a partial, endogenous inhibitor of PRMT5, an enzyme essential for various cellular processes, including RNA splicing, cell cycle progression, and DNA damage repair. Consequently, MTAP-deleted cells have reduced basal PRMT5 activity and become highly dependent on the remaining PRMT5 function for survival. This creates a therapeutic window where further inhibition of PRMT5 with a pharmacological agent can selectively kill MTAP-deleted cancer cells while sparing normal, MTAP-wildtype cells. This concept is known as synthetic lethality.
MTA-cooperative PRMT5 inhibitors are a class of drugs designed to exploit this vulnerability. These inhibitors preferentially bind to the PRMT5-MTA complex, leading to a highly selective and potent inhibition of PRMT5 in the high-MTA environment of MTAP-deleted cells.
Comparative Efficacy of PRMT5 Inhibitors
The following tables summarize the preclinical efficacy of representative PRMT5 inhibitors in MTAP-deleted versus MTAP-wildtype cancer models.
Table 1: In Vitro Cell Viability (IC50, nM)
| Compound | Cancer Type | MTAP Status | Cell Line | IC50 (nM) | Reference |
| MRTX1719 | Colorectal | Wildtype | HCT116 | >10,000 | |
| MRTX1719 | Colorectal | Deleted | HCT116 MTAP-/- | 140 | |
| AMG 193 | Colorectal | Wildtype | HCT116 | >30,000 | |
| AMG 193 | Colorectal | Deleted | HCT116 MTAP-/- | 4.2 |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | MTAP Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| MRTX1719 | HCT116 | Deleted | 100 mg/kg BID | 102 | |
| AMG 193 | Patient-Derived Xenograft (NSCLC) | Deleted | 100 mg/kg QD | 98 |
Experimental Protocols
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of PRMT5 inhibitors in cancer cell lines with different MTAP statuses.
Methodology:
-
Cell Culture: MTAP-wildtype and isogenic MTAP-deleted cancer cell lines (e.g., HCT116) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PRMT5 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 6 days).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PRMT5 inhibitors in animal models of MTAP-deleted cancer.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: MTAP-deleted human cancer cells or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and vehicle control groups. The PRMT5 inhibitor is administered orally at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated group to the vehicle control group.
-
Pharmacodynamic Analysis: Tumor and blood samples may be collected to assess target engagement, such as measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.
Visualizing the Pathway and Experimental Workflow
Caption: PRMT5 pathway in MTAP-wildtype vs. MTAP-deleted cells.
Caption: Experimental workflow for PRMT5 inhibitor evaluation.
Conclusion
The deletion of MTAP in cancer creates a specific and exploitable vulnerability to the inhibition of PRMT5. While data on this compound is lacking, the broader class of PRMT5 inhibitors, particularly MTA-cooperative inhibitors, has demonstrated significant preclinical and early clinical promise in selectively targeting MTAP-deleted tumors. The pronounced difference in efficacy between MTAP-deleted and MTAP-wildtype models underscores the potential for a personalized medicine approach for this patient population. Further research and clinical development of potent and selective PRMT5 inhibitors are warranted to translate this synthetic lethal strategy into effective cancer therapies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
